molecular formula C9H12O2 B015790 2-(3-Methoxyphenyl)ethanol CAS No. 5020-41-7

2-(3-Methoxyphenyl)ethanol

Cat. No.: B015790
CAS No.: 5020-41-7
M. Wt: 152.19 g/mol
InChI Key: UPPGEJSCUZMCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGEJSCUZMCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198243
Record name 3-Methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5020-41-7
Record name 3-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5020-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methoxyphenyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 3-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

3-Methoxyphenethyl alcohol (CAS 5020-41-7) is a critical aromatic building block utilized in the synthesis of central nervous system (CNS) active agents, dopamine analogs, and isoquinoline alkaloids. As a structural congener of the neurotransmitter dopamine (specifically the 3-O-methyl metabolite profile), it serves as a vital intermediate for introducing the m-methoxyphenethyl moiety into complex pharmacophores. This guide provides an exhaustive technical analysis of its properties, validated synthesis routes, and spectral characteristics to support rigorous experimental design.

Chemical Identity & Molecular Architecture[1]

ParameterDetail
IUPAC Name 2-(3-Methoxyphenyl)ethanol
Common Synonyms m-Methoxyphenethyl alcohol; 3-(2-Hydroxyethyl)anisole; m-Methoxyphenylethanol
CAS Registry Number 5020-41-7
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol
SMILES COc1cccc(CCO)c1
InChIKey UPPGEJSCUZMCMW-UHFFFAOYSA-N
Structural Class Phenethyl alcohol; Aryl ether

Physicochemical Properties (The Data Core)

The following data aggregates experimental values from standard chemical registries and safety data sheets.

Physical Constants
PropertyValueCondition / Note
Physical State Liquid@ 20 °C
Appearance Clear, colorless to pale yellowOxidation may darken color
Boiling Point 141–143 °C@ 12 mmHg (Vacuum)
Boiling Point (Est.) ~296–297 °C@ 760 mmHg (Atmospheric)
Density 1.075 g/mL@ 25 °C
Refractive Index (

)
1.538Standard optical reference
Flash Point > 113 °C (> 235 °F)Closed Cup
Vapor Pressure ~0.001 mmHg@ 25 °C (Predicted)
Solubility & Partitioning
SolventSolubility ProfileRelevance
Water Low / Sparingly SolubleLogP ~1.2–1.5 indicates lipophilicity.
Chloroform HighStandard solvent for NMR analysis.
Ethyl Acetate HighPreferred extraction solvent.
Alcohols (MeOH, EtOH) MiscibleCommon reaction media.

Synthetic Pathways & Manufacturing

The synthesis of 3-methoxyphenethyl alcohol typically proceeds via the reduction of carboxylic acid or ester precursors. The choice of pathway depends on scale and available reagents.

Primary Route: Reduction of 3-Methoxyphenylacetic Acid

This is the most robust laboratory and industrial route, ensuring high yield and purity.

  • Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-Dimethyl Sulfide (BH
    
    
    
    ·DMS).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by hydrolysis.

Secondary Route: Grignard Reaction

Useful for introducing isotopic labels or when starting from the halide.

  • Precursors: 3-Methoxyphenylmagnesium bromide + Ethylene oxide.

  • Mechanism: Ring opening of the epoxide by the aryl Grignard reagent.

Visualization of Synthetic Logic

Synthesis_Pathway Precursor 3-Methoxyphenylacetic Acid (CAS 1798-09-0) Intermediate Alkoxyaluminate Complex Precursor->Intermediate Reduction (THF, Reflux) Reagent Reductive Agent (LiAlH4 or BH3-THF) Reagent->Intermediate Product 3-Methoxyphenethyl Alcohol (CAS 5020-41-7) Intermediate->Product Acidic Workup (H3O+)

Figure 1: The standard reductive synthesis pathway from phenylacetic acid derivatives.

Chemical Reactivity & Applications

3-Methoxyphenethyl alcohol is a bifunctional molecule containing a reactive primary hydroxyl group and an electron-rich aromatic ring (activated by the methoxy group).

Functional Group Transformations
  • Halogenation: Conversion to 3-methoxyphenethyl bromide (using PBr

    
    ) or chloride  (using SOCl
    
    
    
    ). This is the primary step for creating alkylating agents used in amine synthesis.
  • Oxidation: Controlled oxidation yields 3-methoxyphenylacetaldehyde (Swern oxidation) or 3-methoxyphenylacetic acid (Jones oxidation).

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form phenethyl esters, often used in fragrance chemistry or as prodrug moieties.

Drug Development Utility
  • Isoquinoline Alkaloids: The compound serves as a precursor to 3-methoxyphenethylamine, which undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines.

  • Opioid Analogs: The 3-methoxyphenyl motif is structurally homologous to the "A-ring" of tramadol and tapentadol. While not always the direct starting material for these specific APIs, it is used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.

Reactivity Map

Reactivity_Map Alcohol 3-Methoxyphenethyl Alcohol Bromide 3-Methoxyphenethyl Bromide (Alkylating Agent) Alcohol->Bromide PBr3 or HBr Aldehyde 3-Methoxyphenylacetaldehyde (Fragrance/Intermediate) Alcohol->Aldehyde PCC or Swern Ox. Ester Phenethyl Esters (Prodrugs) Alcohol->Ester R-COCl / Pyridine Amine 3-Methoxyphenethylamine (CNS Active Scaffold) Bromide->Amine 1. NaN3, 2. Reduction or Gabriel Synthesis

Figure 2: Divergent synthesis tree showing key downstream derivatives.

Spectral Characterization

Accurate identification is paramount in quality control. The following spectral peaks are diagnostic for 3-methoxyphenethyl alcohol.

Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.18 – 7.24 Multiplet1HAromatic H (C5 position)
6.75 – 6.82 Multiplet3HAromatic H (C2, C4, C6 positions)
3.84 Singlet3HMethoxy group (-OCH

)
3.82 – 3.88 Triplet (

Hz)
2HMethylene adjacent to -OH (-CH

OH)
2.84 Triplet (

Hz)
2HBenzylic methylene (Ar-CH

-)
1.60 – 1.80 Broad Singlet1HHydroxyl proton (-OH), exchangeable
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    :  Broad O-H stretch (Hydrogen bonded).
    
  • 2800–3000 cm

    
    :  C-H stretching (Aliphatic and Aromatic).
    
  • 1600, 1585 cm

    
    :  Aromatic C=C ring skeletal vibrations.
    
  • 1260, 1040 cm

    
    :  C-O stretching (Aryl alkyl ether and primary alcohol).
    

Handling, Safety, & Stability

Hazard Classification (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate) to prevent slow oxidation to the aldehyde.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required.

  • Container: Amber glass vials to protect from light.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Methoxyphenethyl alcohol - Gas Phase IR and Mass Spectra. Retrieved from [Link]

  • LookChem. Synthesis and Application Data for CAS 5020-41-7. Retrieved from [Link]

Sources

Technical Guide: 2-(3-Methoxyphenyl)ethanol – Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7) is a specialized aromatic alcohol used primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Structurally, it consists of a phenethyl alcohol core substituted with a methoxy group at the meta (3-) position. This specific substitution pattern is critical in medicinal chemistry, particularly in the development of central nervous system (CNS) agents where the 3-alkoxy pharmacophore modulates receptor binding affinity (e.g., in opioid analgesics like Tapentadol analogs).

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental and calculated values to establish a baseline for identification and quality control.

Core Identity & Metrics[1][3]
PropertyValueNotes
IUPAC Name This compoundAlso: 3-Methoxyphenethyl alcohol
CAS Registry Number 5020-41-7 Distinct from para (702-23-8) and ortho (7417-18-7) isomers
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol Monoisotopic Mass: 152.0837
SMILES COc1cccc(CCO)c1
InChI Key UPPGEJSCUZMCMW-UHFFFAOYSA-N
Physical Properties[1][2][3][5][6][7][8]
ParameterSpecificationContext
Appearance Colorless to pale yellow liquidViscous oil at room temperature
Boiling Point 120–125 °C @ 2–5 mmHgEst. 257–260 °C @ 760 mmHg (Atmospheric)
Density 1.096 ± 0.06 g/cm³Predicted value
Solubility Soluble in EtOH, CHCl₃, DMSOSlightly soluble in water
pKa ~14.8 (Alcoholic OH)Weakly acidic proton

Part 3: Synthetic Architecture

The synthesis of this compound is most reliably achieved through the reduction of 3-methoxyphenylacetic acid .[1] This route offers high regioselectivity, avoiding the isomer mixtures often seen in Friedel-Crafts alkylations.[1]

Mechanistic Pathway (Reduction)

The transformation involves the nucleophilic attack of a hydride donor (typically Lithium Aluminum Hydride, LiAlH₄, or Borane-THF) on the carbonyl carbon of the carboxylic acid precursor.

SynthesisPathway Reactant 3-Methoxyphenylacetic Acid (C9H10O3) Intermediate Alkoxyaluminate Complex Reactant->Intermediate Hydride Transfer Reagent LiAlH4 / THF (Reflux) Reagent->Intermediate Product This compound (C9H12O2) Intermediate->Product Hydrolysis Quench H3O+ Quench Quench->Product

Figure 1: Step-wise reduction pathway from the carboxylic acid precursor to the target alcohol.

Experimental Protocol: LiAlH₄ Reduction

Safety Note: LiAlH₄ is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Nitrogen or Argon).[1]

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

  • Addition: Dissolve 3-methoxyphenylacetic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain temperature <10 °C.[1]

  • Reaction: Once addition is complete, warm the mixture to room temperature, then heat to gentle reflux for 2–4 hours. Monitor consumption of starting material by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • x mL water (where x = grams of LiAlH₄ used).

    • x mL 15% NaOH solution.[1]

    • 3x mL water.[1]

  • Workup: Stir until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[1] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation (bp ~125 °C @ 3 mmHg) or flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Part 4: Analytical Validation

Trustworthy identification requires corroboration between NMR spectroscopy and Mass Spectrometry.[1]

1H-NMR Characterization (400 MHz, CDCl₃)

The meta-substitution pattern creates a distinct splitting pattern in the aromatic region, differentiating it from the symmetric para isomer.[1]

Shift (δ, ppm)MultiplicityIntegrationAssignment
7.22 Triplet (t)1HAr-H (C5)
6.75 – 6.85 Multiplet (m)3HAr-H (C2, C4, C6)
3.85 Triplet (t, J=6.5 Hz)2H–CH₂–CH₂ –OH
3.80 Singlet (s)3HAr–O–CH₃
2.85 Triplet (t, J=6.5 Hz)2HAr–CH₂ –CH₂–
1.80 Broad Singlet1H–OH (Exchangeable)
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): m/z 152 (Base peak or significant intensity).

  • Tropylium Ion Analog: m/z 121 (Loss of –CH₂OH, [M-31]⁺). This is the diagnostic peak for methoxybenzyl fragments.[1]

  • Benzyl Cation: m/z 91 (Secondary fragmentation).[1]

Part 5: Applications & Handling

Pharmaceutical Utility

This compound serves as a "building block" for introducing the 3-methoxyphenethyl moiety.[1]

  • Leaving Group Conversion: The alcohol is frequently converted to a bromide (using PBr₃) or tosylate (using TsCl). These electrophiles are then used to alkylate amines, a key step in synthesizing analgesics that mimic the Tramadol/Tapentadol pharmacophore.[1]

  • Metabolic Studies: Used as a reference standard to identify metabolites of drugs containing the 3-methoxyphenethyl side chain.[1]

Stability & Storage[1][7]
  • Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong oxidizing agents (converts to 3-methoxyphenylacetic acid).[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed to prevent moisture absorption.[1]

  • Safety: Classified as an Irritant (Skin/Eye).[1][2][3] Use standard PPE (gloves, goggles, fume hood).

Applications cluster_derivatives Synthetic Derivatives Alcohol This compound Bromide Alkyl Bromide (Electrophile) Alcohol->Bromide PBr3 Tosylate Tosylate (Leaving Group) Alcohol->Tosylate TsCl / Pyridine Target Opioid Analgesics (e.g., Tapentadol Analogs) Bromide->Target Amine Alkylation Tosylate->Target SN2 Reaction

Figure 2: Downstream synthetic utility in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

  • The Good Scents Company. 2-(4-Methoxyphenyl)ethanol Data (Comparative Isomer Analysis). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(3-Methoxyphenyl)ethanol

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7). Designed for analytical chemists and drug development researchers, this document details the mechanistic pathways governing the formation of the molecular ion (

The fragmentation signature of this compound is dominated by the stability of the 3-methoxybenzyl/tropylium cation (m/z 121) , formed via benzylic cleavage. Secondary pathways involving the loss of formaldehyde and dehydration provide critical structural confirmation.[1]

Chemical Identity & Properties

Before interpreting the mass spectrum, the structural constraints must be defined to validate the fragmentation logic.

PropertyDetail
Compound Name This compound
Synonyms m-Methoxyphenethyl alcohol; 3-Methoxyphenylethanol
CAS Number 5020-41-7
Molecular Formula

Exact Mass 152.0837 Da
Structure Aromatic ring substituted at the meta position with a methoxy group (

) and an ethyl alcohol chain (

).[1]

Experimental Protocol (GC-EI-MS)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure sufficient internal energy deposition (70 eV) to promote the diagnostic cleavages.[1]

Instrumental Parameters
  • Ionization Mode : Electron Ionization (EI).[1][2][3]

  • Electron Energy : 70 eV (Standard).[1][2][4]

  • Source Temperature : 230°C (Prevents condensation, promotes volatilization).[1]

  • Transfer Line Temperature : 250°C.[1]

  • Scan Range : m/z 35 – 300.[1]

Self-Validating Quality Control
  • Tune Check : Verify PFTBA (Perfluorotributylamine) calibration.[1] The m/z 69, 219, and 502 peaks must be within ±0.1 Da.

  • Column Bleed : Monitor m/z 207 and 281.[1] High background here indicates column degradation, which can obscure the m/z 152 molecular ion.[1]

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is characterized by a distinct hierarchy of ion stability. The fragmentation is driven by the aromatic ring's ability to stabilize positive charge and the labile nature of the primary alcohol tail.

The Molecular Ion ( )[1][5]
  • m/z 152 (

    
    )[1]
    
  • Observation : The molecular ion is clearly visible (typically 20-30% relative abundance), confirming the molecular weight.

  • Mechanism : Removal of a single electron from the lone pair of the oxygen atom (either the hydroxyl or methoxy group) or the

    
    -system of the aromatic ring. Given the resonance stabilization, the charge is delocalized across the aromatic system.
    
The Base Peak: Benzylic Cleavage[1]
  • m/z 121 (

    
    ) – 100% Relative Abundance [1]
    
  • Mechanism : The dominant pathway is the cleavage of the C-C bond between the

    
     and 
    
    
    carbons of the ethyl chain (relative to the ring).
    • Process :

      
      .
      
    • Neutral Loss : The hydroxymethyl radical (

      
      , 31 Da) is expelled.[1]
      
    • Driving Force : The resulting cation is a 3-methoxybenzyl cation , which can isomerize to the highly stable methoxytropylium ion . The electron-donating methoxy group at the meta position further stabilizes this cation via resonance, making it the thermodynamic sink of the fragmentation process.

Secondary Fragmentation: The Anisole Signature[1]
  • m/z 91 (

    
    ) – Tropylium Ion [1]
    
  • Mechanism : The m/z 121 ion undergoes further degradation characteristic of anisole derivatives.[1]

    • Process :

      
      .
      
    • Neutral Loss : Formaldehyde (

      
      , 30 Da).[1]
      
    • Significance : This transition (

      
      ) is a classic "anisole-type" fragmentation, confirming the presence of the methoxy group on the aromatic ring.
      
Minor Pathway: Dehydration[1]
  • m/z 134 (

    
    )[1]
    
  • Mechanism : Elimination of water (

    
    , 18 Da) from the alcohol side chain.
    
    • Process :

      
      .[1]
      
    • Structure : Formation of the 3-methoxystyrene radical cation.[1]

    • Context : While less intense than the benzylic cleavage, this peak helps distinguish the alcohol functionality from isomeric ethers.

Data Summary Table

m/z (Mass-to-Charge)Relative AbundanceIon IdentityFragment StructureMechanism
152 ~25%Molecular Ion (

)

Ionization of parent molecule
134 ~5-10%Dehydration Product

Loss of

(18 Da)
122 ~9%Isotope of Base Peak


contribution of m/z 121
121 100% (Base) Methoxybenzyl Cation

Loss of

(31 Da)
91 ~30-50%Tropylium Ion

Loss of

(30 Da) from m/z 121
77 ~15%Phenyl Cation

Degradation of Tropylium

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the causal relationships between the molecular ion and its fragments.

GMMolecular Ion (M+)m/z 152[C9H12O2]+.BaseBase Peakm/z 121[Methoxybenzyl]+M->BaseBenzylic Cleavage(- •CH2OH, 31 Da)StyreneDehydration Productm/z 134[Methoxystyrene]+.M->StyreneDehydration(- H2O, 18 Da)TropTropylium Ionm/z 91[C7H7]+Base->TropFormaldehyde Loss(- CH2O, 30 Da)PhenylPhenyl Ionm/z 77[C6H5]+Trop->PhenylAcetylene Loss(- C2H2, 26 Da)

Caption: Mechanistic hierarchy of this compound fragmentation. The dominant pathway (solid line) proceeds via benzylic cleavage to the stable m/z 121 cation.

References

  • NIST Mass Spectrometry Data Center . "this compound Mass Spectrum". NIST Chemistry WebBook, SRD 69. Accessed January 30, 2026.[1] [Link][1]

  • PubChem . "Compound Summary: this compound (CID 78724)".[1] National Library of Medicine.[1] Accessed January 30, 2026.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for benzylic cleavage and anisole fragmentation rules).

  • Nibbering, N. M. M., & de Boer, T. J. (1968).[1][4] "Mass Spectrometry of Aralkyl Compounds with a Functional Group". Organic Mass Spectrometry. (Mechanistic grounding for phenylethanol derivatives).

Methodological & Application

Synthesis of 2-(3-Methoxyphenyl)ethanol from 3-Methoxyphenylacetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxyphenyl)ethanol is a valuable chemical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its structure, featuring a phenylethanol backbone with a meta-methoxy substitution, makes it a key building block in the development of novel therapeutics. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound via the reduction of 3-methoxyphenylacetic acid. The protocol herein emphasizes the use of lithium aluminum hydride (LAH), a potent reducing agent highly effective for the conversion of carboxylic acids to their corresponding primary alcohols.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety.

Reaction Principle and Mechanistic Overview

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of the carboxyl group, a powerful reducing agent is required.[2] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity, which allows for the efficient reduction of carboxylic acids, esters, and other carbonyl compounds.[2][3]

The reaction proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The overall process consumes two equivalents of hydride per mole of carboxylic acid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Reagents & Glassware (Dry & Inert Atmosphere) LAH_Suspension Prepare LiAlH4 Suspension in Dry THF Reagents->LAH_Suspension Suspend in THF Acid_Addition Slow Addition of 3-Methoxyphenylacetic Acid Solution at 0°C LAH_Suspension->Acid_Addition Cool to 0°C Reflux Reflux Reaction Mixture (Monitor by TLC) Acid_Addition->Reflux Warm to Reflux Quenching Quench Excess LiAlH4 (Fieser Method) Reflux->Quenching Cool to 0°C Filtration Filter Aluminum Salts Quenching->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Characterization Characterization (NMR, IR, MS) Chromatography->Characterization Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Methoxyphenylacetic Acid≥98%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)95%, powderSigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Deionized WaterFor workup.
15% Sodium Hydroxide SolutionFor workup.
Silica Gel230-400 meshSigma-AldrichFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] All manipulations involving LAH must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, and gloves) must be worn at all times.

Step 1: Reaction Setup and Preparation

1.1. A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is assembled and flame-dried under a stream of nitrogen.

1.2. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

1.3. In a separate, dry flask, prepare a solution of 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in 100 mL of anhydrous THF.

Step 2: Reduction with Lithium Aluminum Hydride

2.1. To the reaction flask, carefully add lithium aluminum hydride (3.42 g, 90.3 mmol) under a positive flow of nitrogen.

2.2. Suspend the LAH powder in 150 mL of anhydrous THF and cool the resulting slurry to 0 °C using an ice bath.

2.3. The solution of 3-methoxyphenylacetic acid in THF is then added dropwise to the stirred LAH suspension via an addition funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.[4]

2.4. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

2.5. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is no longer detectable.

Step 3: Reaction Workup (Fieser Method)

3.1. After the reaction is complete, the flask is cooled to 0 °C in an ice bath.

3.2. CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme care.

3.3. To the cooled and stirred reaction mixture, slowly and sequentially add the following, allowing the gas evolution to subside between each addition:

  • 3.4 mL of deionized water
  • 3.4 mL of 15% aqueous sodium hydroxide solution
  • 10.2 mL of deionized water

3.4. A granular white precipitate of aluminum salts should form.[5] The mixture is stirred at room temperature for an additional 30 minutes to ensure complete precipitation.

Step 4: Isolation of the Crude Product

4.1. The solid aluminum salts are removed by vacuum filtration, and the filter cake is washed with several portions of ethyl acetate (3 x 50 mL).

4.2. The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine (2 x 100 mL).

4.3. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.

Step 5: Purification by Column Chromatography

5.1. The crude product is purified by flash column chromatography on silica gel.[6][7]

5.2. The column is packed with silica gel in hexane. The crude oil is loaded onto the column and eluted with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate in hexane).

5.3. Fractions are collected and analyzed by TLC. Those containing the pure product are combined, and the solvent is evaporated under reduced pressure to afford the purified this compound.

Expected Results and Characterization

ParameterExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Expected Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (t, J=7.8 Hz, 1H), 6.82-6.75 (m, 3H), 3.85 (t, J=6.5 Hz, 2H), 3.80 (s, 3H), 2.87 (t, J=6.5 Hz, 2H), 1.60 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 159.8, 140.4, 129.5, 120.9, 114.3, 111.7, 63.6, 55.2, 39.2.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction.- Ensure anhydrous conditions were maintained. - Extend the reflux time. - Use a higher excess of LAH.
Decomposition of product during workup.- Ensure the quenching procedure is performed at 0 °C.
Formation of a gelatinous precipitate during workup Incorrect ratio of quenching reagents.- Adhere strictly to the Fieser workup ratios. - Add anhydrous sodium sulfate and stir vigorously to break up the emulsion.
Incomplete separation during column chromatography Inappropriate eluent system.- Optimize the eluent polarity by TLC analysis before running the column. - A shallower gradient may be necessary.

Conclusion

The reduction of 3-methoxyphenylacetic acid to this compound using lithium aluminum hydride is a robust and high-yielding synthetic route. Adherence to strict anhydrous conditions and careful execution of the workup procedure are paramount for achieving a successful outcome. The detailed protocol and accompanying scientific insights provided in this application note serve as a reliable guide for researchers in the field of organic synthesis and drug development.

References

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Ashenhurst, J. Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

  • Hunt, I. Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

  • Reusch, W. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Michigan State University. [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

  • Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • ResearchGate. Plots of the retention factors ((A): k1, (B): k2), selectivity (C), and... [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Angene. This compound(CAS# 5020-41-7 ). [Link]

  • YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

  • Royal Society of Chemistry. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]

  • ResearchGate. Reductions by Metal Alkoxyaluminum Hydrides. Part II. Carboxylic Acids and Derivatives, Nitrogen Compounds, and Sulfur Compounds. [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

Sources

Application Note: Purification of 2-(3-Methoxyphenyl)ethanol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and purification of 2-(3-Methoxyphenyl)ethanol , a critical building block in the synthesis of central nervous system (CNS) active agents and opioid analgesics. While commercially available, laboratory synthesis via the reduction of 3-methoxyphenylacetic acid often yields crude mixtures containing unreacted starting material, aldehydes, and over-reduced alkyl side products.

This protocol moves beyond standard "cookbook" instructions, providing a self-validating workflow that integrates chemical workup with flash chromatography to maximize yield and purity.[1] We focus on the separation of the target alcohol from its acidic precursors and non-polar byproducts using a silica gel stationary phase.

Compound Profile & Separation Challenges

Before initiating purification, understanding the physicochemical landscape of the target is essential for selecting the correct stationary and mobile phases.

PropertyDataChromatographic Implication
Structure Phenethyl alcohol derivative with meta-methoxy groupModerate polarity; UV active (aromatic ring).[1]
Physical State Colorless to pale yellow liquid (or low-melting solid)Loading: Liquid loading is possible, but dry loading on silica is recommended for tighter bands.[1]
Boiling Point ~306 °C (Predicted), ~130 °C at 10 mmHgNon-volatile under standard rotary evaporation; stable.[1]
Key Impurity A 3-Methoxyphenylacetic acidHighly polar/Acidic.[1] Will streak on silica unless removed or solvent is acidified.[1]
Key Impurity B 3-Methoxyphenethyl acetate (if ester reduction)Non-polar.[1] Elutes significantly earlier than the alcohol.[1]
Key Impurity C 3-Ethylanisole (Over-reduction)Non-polar hydrocarbon.[1] Elutes at solvent front.[1][2]

Pre-Purification Strategy: The "Chemical Filter"

Expert Insight: The most common error in purifying this alcohol is relying solely on chromatography to remove unreacted acid.[1] 3-Methoxyphenylacetic acid can co-elute or cause "tailing" that contaminates the alcohol fractions.[1]

Mandatory Pre-Column Protocol:

  • Alkaline Wash: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.[1]

    • Mechanism:[3] This converts the impurity (Acid) into its water-soluble carboxylate salt, removing >95% of it before the sample ever touches the column.

  • Validation: Acidify a small aliquot of the aqueous wash to check for precipitation (confirms removal of acid).[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ and concentrate.[1]

Thin Layer Chromatography (TLC) Method Development[2][4]

A robust column run is a scaled-up version of an optimized TLC plate.[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Visualization: UV Light (254 nm) is primary.[1] Stain with p-Anisaldehyde (alcohol turns violet/blue upon heating) to distinguish from non-alcohol impurities.[1]

Mobile Phase Optimization: We target a Retention Factor (Rf ) of 0.30 – 0.35 for the product.

Solvent System (Hexane : EtOAc)Observed Rf (Product)Outcome
9:1 < 0.10Too slow; product sticks to baseline.
4:1 0.32 Optimal. Good separation from non-polar impurities (Rf > 0.6).[1]
1:1 > 0.70Too fast; loss of resolution.

Detailed Purification Protocol

Column Sizing & Packing[1][5][6]
  • Adsorbent: Silica Gel 60 (230–400 mesh / 40–63 µm).[1]

  • Ratio: Use 30–50 g of silica per 1 g of crude material (30:1 to 50:1 ratio).[1]

  • Column Diameter: For 1 g load, use a 2.5 cm to 3.0 cm diameter column.

Sample Loading

Since this compound is a liquid/oil, Dry Loading provides the sharpest bands.[1]

  • Dissolve 1 g of crude oil in minimal DCM (approx 2-3 mL).

  • Add 2 g of silica gel to the flask.

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Gently pour this powder onto the top of the pre-equilibrated column bed.[1]

  • Cover with a 1 cm layer of sea sand to protect the bed.[1]

Elution Gradient

Running an isocratic column (single solvent ratio) often leads to broad peaks.[1] A Step Gradient is recommended.[1]

  • Equilibration: 100% Hexane (2 Column Volumes - CV).

  • Fraction 1 (Impurities): 90:10 Hexane:EtOAc (3 CV).[1]

    • Elutes: Non-polar hydrocarbons, over-reduced side products.[1]

  • Fraction 2 (Product Elution): 80:20 (4:1) Hexane:EtOAc (Until product elutes).[1]

    • Elutes: this compound.[1]

  • Flush: 100% EtOAc.

    • Elutes: Any remaining polar baseline material.[1]

Fraction Collection & Analysis[1]
  • Collect fractions size approx. 1/3 of the column volume (e.g., 15-20 mL fractions for a 1 g scale).

  • Check every 3rd tube via TLC.[1]

  • Pool fractions containing the single spot at Rf ~0.32.[1]

Visualization of Workflow

The following diagrams illustrate the logical flow of the purification and the decision-making process for solvent selection.

Diagram 1: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Alcohol + Acid + Impurities) Wash Chemical Wash (EtOAc vs Sat. NaHCO3) Start->Wash Aqueous Aqueous Layer (Contains Acid Impurity) Wash->Aqueous Extract Organic Organic Layer (Target Alcohol) Wash->Organic Keep TLC TLC Method Dev (Target Rf 0.35) Organic->TLC Loading Dry Loading (Silica Adsorption) TLC->Loading Column Flash Column (Gradient Elution) Loading->Column Analysis Fraction Analysis (TLC/NMR) Column->Analysis Final Pure this compound Analysis->Final Pool Pure Fractions

Caption: Step-by-step isolation workflow emphasizing the chemical wash prior to chromatography.

Diagram 2: Mobile Phase Decision Tree

SolventLogic CheckRf Check Rf in 80:20 Hex:EtOAc HighRf Rf > 0.5 (Too Non-Polar) CheckRf->HighRf Runs Fast LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Sticks GoodRf Rf 0.3 - 0.35 (Ideal) CheckRf->GoodRf Perfect Action1 Decrease Polarity (Try 90:10) HighRf->Action1 Action2 Increase Polarity (Try 70:30) LowRf->Action2 Action3 Proceed to Column GoodRf->Action3

Caption: Logic gate for optimizing the mobile phase composition based on TLC retention factors.

Characterization & Purity Check

Post-purification, the identity and purity of the compound must be verified.

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the characteristic triplet at ~2.85 ppm (benzylic CH₂) and triplet at ~3.85 ppm (CH₂-OH).[1]

    • The methoxy singlet should appear sharp at ~3.80 ppm .[1]

    • Self-Validation: Integration ratio of Methoxy (3H) to Benzylic (2H) must be 3:2. Any deviation suggests impurity.[1]

  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Solvent: Water/Acetonitrile gradient.[1]

    • Purity Target: >98% area under the curve.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-(4-Methoxyphenyl)ethanol (Isomer Analog Data). Retrieved from [Link]

  • Clark, J. (2003). Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Chemguide. Retrieved from [Link]

Sources

recrystallization techniques for 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(3-Methoxyphenyl)ethanol (CAS 5020-41-7).[1]

Executive Summary: The Physical State Paradox

Before attempting recrystallization, it is critical to address the physical properties of This compound . Unlike its para-isomer (which melts at ~28°C), the meta-isomer (3-methoxy) is a viscous liquid (oil) at standard ambient temperature and pressure (SATP), with a boiling point of approximately 141–143°C at 12 mmHg.[2]

Direct recrystallization at room temperature is impossible. Therefore, this guide provides three distinct workflows to achieve high purity:

  • Vacuum Distillation: The primary method for purifying the liquid.[2]

  • Cryogenic Melt Crystallization: A technique to crystallize the oil at sub-ambient temperatures.[1][2]

  • Derivatization Recrystallization: Converting the alcohol into a solid ester (3,5-dinitrobenzoate) to utilize standard recrystallization for ultrapure isolation or characterization.[1][2]

Part 1: Primary Purification Protocol (Vacuum Distillation)

For bulk purification of crude reaction mixtures.[2]

Principle: Separation based on vapor pressure differences under reduced pressure to prevent thermal decomposition (oxidation of the alcohol to aldehyde/acid).[2]

Experimental Setup
  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Source: High-vacuum pump (< 5 mmHg recommended).

  • Heating: Silicone oil bath with magnetic stirring.

Step-by-Step Protocol
  • Pre-Treatment: Dissolve crude oil in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.[1][2] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Degassing: Place the concentrated oil in the distillation flask. Apply vacuum (without heat) for 10 minutes to remove residual solvent and dissolved gases.[1][2]

  • Distillation:

    • Slowly ramp oil bath temperature to 160°C .

    • Maintain vacuum at 1–5 mmHg .[1][2]

    • Fraction 1 (Foreshot): Discard the first 5–10% of distillate (often contains unreacted 3-bromoanisole or solvent traces).[1][2]

    • Fraction 2 (Main Cut): Collect the clear, colorless oil distilling at 125–135°C (at ~2 mmHg) or 141–143°C (at 12 mmHg) .

  • Storage: Store under Argon/Nitrogen at 4°C to prevent oxidation.

Part 2: Recrystallization Techniques

Technique A: Cryogenic Melt Crystallization (Direct)

For purifying the oil without chemical modification.[2]

Mechanism: Lowering the temperature below the fusion point (


) to induce lattice formation from the neat liquid.[2]
  • Preparation: Place the crude oil (must be >90% pure) in a pear-shaped flask.

  • Solvent: Add a minimal amount of Pentane or Diethyl Ether (0.5 mL per gram of oil) only if the oil is too viscous.[2] Ideally, use neat oil.[2]

  • Cooling: Immerse the flask in a bath of Dry Ice/Acetone (-78°C) .

  • Induction: Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

  • Filtration: Once a solid mass forms, quickly filter through a pre-chilled sintered glass funnel (jacketed with dry ice) or use a Craig tube for centrifugation.

  • Thawing: Allow the collected crystals to melt back into a liquid in a clean vial.

Technique B: Derivatization Recrystallization (Indirect)

For structural characterization or ultra-high purity isolation.[2]

Mechanism: Converting the liquid alcohol into a solid 3,5-dinitrobenzoate ester , which crystallizes easily.[2] This solid can be purified to >99.9% and then hydrolyzed back to the alcohol if necessary.[2]

Reaction:


[2]

Protocol:

  • Derivatization:

    • Mix 0.5 g of this compound with 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of Pyridine.

    • Reflux gently for 15 minutes.

    • Pour into 50 mL of ice water. The ester will precipitate as a solid.[1][2]

  • Recrystallization of Ester:

    • Solvent: Ethanol/Water (9:[2]1) or Methanol.[1][2][3][4]

    • Dissolve the crude solid in boiling Ethanol.

    • Add water dropwise until turbidity persists, then clear with a drop of ethanol.[2]

    • Cool slowly to RT, then 0°C.

    • Result: Sharp melting crystals (typically yellow needles).[1][2]

  • Hydrolysis (Recovery):

    • Reflux the pure crystals in 5% NaOH/Ethanol for 1 hour.

    • Acidify, extract with ether, and evaporate to recover the ultrapure liquid alcohol.[2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate purification method based on input purity and end-use requirements.

PurificationWorkflow Start Crude this compound (Liquid/Oil) Check Purity Assessment (TLC/GC) Start->Check Distill Vacuum Distillation (BP: 141°C @ 12mmHg) Check->Distill Purity < 90% MeltCryst Cryogenic Melt Crystallization (Temp < -20°C) Check->MeltCryst Purity > 90% (Direct) Deriv Derivatization (3,5-DNB) (Solid Formation) Check->Deriv Ultrapurity / ID Required Final Ultrapure Liquid Alcohol Distill->Final Standard Use MeltCryst->Final Recryst Recrystallization of Ester (Solvent: EtOH/H2O) Deriv->Recryst Hydrolysis Hydrolysis & Recovery Recryst->Hydrolysis Hydrolysis->Final

Figure 1: Purification workflow selecting between distillation, melt crystallization, and derivatization.[1][2]

Part 4: Quantitative Data & Solvents

ParameterValue / ConditionNotes
Boiling Point 141–143°C @ 12 mmHgPrimary purification metric.[1]
Refractive Index

Use to verify purity of distillate.[1][2]
Density 1.075 g/mLDenser than water.[1][2]
Recryst. Solvent (Ester) Ethanol / Water (90:[2]10)For 3,5-dinitrobenzoate derivative.[1][2][5]
TLC Solvent Hexane : EtOAc (3:[2]1)

(Visualize with UV/Iodine).[1][2]

Part 5: Troubleshooting

  • Problem: The oil turns yellow/brown during distillation.

    • Cause: Oxidation or overheating.[1][2]

    • Solution: Ensure system is leak-free (high vacuum) and use a nitrogen bleed.[1][2] Do not exceed bath temp of 170°C.

  • Problem: No crystals form during derivatization.

    • Cause: Presence of water in pyridine or excess alcohol.[1][2]

    • Solution: Use dry pyridine.[1][2] Scratch the vessel glass. Cool to -20°C.

  • Problem: "Oiling out" during recrystallization (Derivative).

    • Cause: Solution is too concentrated or cooling too fast.[1][2]

    • Solution: Reheat, add slightly more ethanol, and cool very slowly in an insulated water bath.

References

  • Sigma-Aldrich. Product Specification: 3-Methoxyphenethyl alcohol (CAS 5020-41-7).[1][2] Retrieved from [2]

  • The Good Scents Company. 2-(meta-anisyl) ethanol Properties and Safety.[1][2] Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of this compound.[1][2] Retrieved from [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Derivatization of Alcohols).[1][2][6] 5th Edition, Longman Scientific & Technical.[2]

Sources

Application Note: Neuroprotective Assay of 2-(3-Methoxyphenyl)ethanol in vitro

[1]

Introduction & Rationale

2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7), also known as m-methoxyphenethyl alcohol, is a structural analog of the well-characterized neuroprotectant Tyrosol.[1] While the para-hydroxyl group in Tyrosol is critical for direct radical scavenging, the meta-methoxy substitution in this compound alters its lipophilicity and metabolic stability.

This protocol is designed to evaluate its neuroprotective potential, specifically targeting oxidative stress-induced neurodegeneration .[1] The rationale relies on the compound's ability to modulate the Nrf2-ARE antioxidant pathway and stabilize mitochondrial function, a mechanism common to lipophilic phenethyl alcohol derivatives [1, 2].

Mechanistic Hypothesis

Unlike direct antioxidants, this compound is hypothesized to act as a Phase II enzyme inducer .[1] By modifying cysteine residues on Keap1, it facilitates nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby conferring resistance against neuronal insults like

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol utilizes a Self-Validating Workflow :

  • Dose Optimization: Establishes the "No-Observed-Adverse-Effect Level" (NOAEL) to ensure observed effects are protective, not biphasic toxicity.

  • Dual-Readout Validation: Combines metabolic activity (CCK-8) with membrane integrity (LDH) to distinguish between cytostasis and cytotoxicity.[1]

  • Mechanistic Confirmation: Links phenotypic survival to molecular signaling (ROS reduction & Nrf2 activation).[1]

Cell Model Selection
  • Primary Model: SH-SY5Y (Human Neuroblastoma) .[1]

    • Why: They possess dopaminergic phenotypes and are highly sensitive to oxidative stressors, making them the gold standard for screening small-molecule neuroprotectants [4].[1]

  • Stressor: Hydrogen Peroxide (

    
    ) .[1]
    
    • Why: Mimics the reactive oxygen species (ROS) burst seen in ischemic reperfusion injury and neuroinflammation.[1]

Materials & Reagents

ComponentSpecificationStorage
Test Compound This compound (>98% purity)4°C (Dark)
Cell Line SH-SY5Y (ATCC® CRL-2266™)

Vapor
Basal Medium DMEM/F12 (1:[1]1) + 10% FBS + 1% Pen/Strep4°C
Stressor 30%

(stabilized)
4°C
Viability Assay CCK-8 (Cell Counting Kit-8) or MTT-20°C
ROS Probe DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)-20°C (Dark)
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeRT

Detailed Protocol

Phase I: Preparation of Stock Solutions

Critical Step: Lipophilicity Management.

  • Master Stock (100 mM): Dissolve 15.2 mg of this compound (MW: 152.19 g/mol ) in 1 mL of sterile DMSO. Vortex for 30 seconds.[1]

  • Working Solutions: Dilute the Master Stock in serum-free DMEM/F12 to prepare 200x concentrations.

    • Note: Ensure final DMSO concentration in cell culture is < 0.1% to avoid solvent neurotoxicity.[1]

Phase II: Cell Culture & Seeding[1]
  • Cultivate SH-SY5Y cells in T-75 flasks until 80% confluence.

  • Trypsinize and seed into 96-well plates at a density of 5 × 10³ cells/well .

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase III: Determination of Non-Toxic Range (Dose Optimization)

Objective: Find the highest concentration that does not reduce viability.

  • Treat cells with 0, 10, 25, 50, 100, and 200 µM of this compound for 24 hours.[1]

  • Perform CCK-8 assay (add 10 µL reagent, incubate 2h, read OD at 450 nm).[1]

  • Decision Gate: Select the 3 highest concentrations that retain >95% viability for the neuroprotection assay (typically 10, 25, 50 µM).

Phase IV: Neuroprotection Assay (Pre-Treatment Paradigm)

Rationale: Pre-treatment primes the Nrf2 system before the oxidative insult.

  • Pre-treatment: Remove media and add fresh medium containing selected doses (e.g., 10, 25, 50 µM) of this compound.[1] Incubate for 4 hours .

    • Control: Vehicle control (0.1% DMSO).[1]

  • Insult: Without removing the drug, add

    
     to a final concentration of 150–300 µM  (empirically determined to cause ~50% cell death, 
    
    
    ).
  • Co-incubation: Incubate for an additional 24 hours .

  • Readouts:

    • Viability: CCK-8 Assay (Metabolic health).[1]

    • Cytotoxicity: LDH Release Assay (Membrane damage).[1] Supernatant analysis.

Phase V: Mechanistic Validation (ROS & Pathway)
A. Intracellular ROS Measurement (DCFH-DA)
  • Seed cells in black-walled 96-well plates.

  • Treat as per Phase IV.[1]

  • After treatment, wash 2x with PBS.[1]

  • Incubate with 10 µM DCFH-DA for 30 min in the dark.

  • Read Fluorescence: Ex/Em = 485/535 nm.[1]

B. Western Blotting Targets[1]
  • Nuclear Fraction: Nrf2 (increase indicates activation).[1]

  • Cytosolic Fraction: HO-1, NQO1 (downstream effectors), Cleaved Caspase-3 (apoptosis marker).[1]

Data Visualization & Workflows[1]

Experimental Workflow Diagram

Neuroprotection_Protocolcluster_ReadoutsPhase 4: Multi-Parametric ReadoutsStartStart: SH-SY5Y Seeding(5k cells/well)DoseOptPhase 1: Dose Optimization(Find Non-Toxic Range)Start->DoseOptPreTreatPhase 2: Pre-Treatment(Drug: 4h)DoseOpt->PreTreatSelect Safe Doses(e.g., 10-50 µM)StressPhase 3: Oxidative Insult(H2O2: 24h)PreTreat->StressCo-incubationCCK8Metabolic Viability(CCK-8/MTT)Stress->CCK8LDHMembrane Integrity(LDH Release)Stress->LDHROSOxidative Stress(DCFH-DA)Stress->ROS

Figure 1: Step-by-step experimental workflow for validating neuroprotection.

Proposed Signaling Pathway (Mechanism of Action)

Nrf2_PathwayCompoundThis compoundKeap1Keap1(Sensor)Compound->Keap1Modifies CysteineNrf2_CytoNrf2(Cytosolic)Keap1->Nrf2_CytoReleasesNrf2_NucNrf2(Nuclear)Nrf2_Cyto->Nrf2_NucTranslocationAREARE(DNA Promoter)Nrf2_Nuc->AREBindsHO1HO-1 / NQO1(Antioxidant Enzymes)ARE->HO1TranscriptionROSROS / H2O2(Toxicity)HO1->ROSNeutralizesSurvivalNeuroprotection(Cell Survival)HO1->SurvivalPromotesROS->SurvivalInhibits

Figure 2: Hypothesized Mechanism of Action via the Nrf2/HO-1 Axis.

Expected Results & Troubleshooting

Data Interpretation Table
AssayControl (Vehicle)

Only

+ Compound
Interpretation
CCK-8 (% Viability) 100%< 60%> 80% Metabolic rescue confirmed.[1]
LDH Release (OD) LowHighSignificantly Reduced Membrane integrity preserved.[1]
ROS (Fluorescence) LowVery HighAttenuated Antioxidant capacity verified.[1]
Morphology Neuritic extensionRounding/BlebbingNeurites Preserved Structural protection.[1]
Troubleshooting Guide
  • Issue: High background toxicity in "Compound Only" wells.[1]

    • Solution: The methoxy group may increase cell permeability.[1] Reduce incubation time or lower the concentration range (< 50 µM).

  • Issue: No protection observed against

    
    .
    
    • Solution:

      
       is unstable.[1] Ensure fresh preparation immediately before use. Alternatively, switch to Glutamate (5-10 mM)  as the stressor to test excitotoxicity protection instead of direct oxidative stress.
      

References

  • Zhang, L., et al. (2021).[1][2] "Neuroprotective effects of Tyrosol and its derivatives: Structure-activity relationships." Journal of Agricultural and Food Chemistry.

  • Speciale, A., et al. (2014).[1] "Hydroxytyrosol neuroprotection against oxidative stress is mediated by Nrf2 activation."[1] Free Radical Biology and Medicine.

  • Satoh, T., & Lipton, S. A. (2017).[1] "Redox regulation of neuronal survival mediated by electrophilic compounds."[1] Trends in Neurosciences.

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017).[1] "The SH-SY5Y cell line in Parkinson’s disease research: a systematic review." Molecular Neurodegeneration.

Application Notes & Protocols for the Analytical Derivatization of 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(3-Methoxyphenyl)ethanol for analytical purposes. The primary objective of derivatization is to modify the chemical structure of an analyte to enhance its suitability for analysis by chromatographic and spectroscopic methods. For a polar compound like this compound, this process is critical for improving volatility for Gas Chromatography (GC), enhancing thermal stability, and increasing detection sensitivity. Furthermore, specific derivatization techniques can be employed to resolve and quantify enantiomers, a crucial step in pharmaceutical development and stereoselective synthesis. This document details three field-proven derivatization strategies: silylation for general GC-Mass Spectrometry (GC-MS) analysis, acylation for ultra-trace quantification by GC with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS), and chiral derivatization for the determination of enantiomeric purity.

The Rationale for Derivatization

This compound is a polar molecule due to its hydroxyl (-OH) functional group. This polarity presents several analytical challenges:

  • Poor Volatility: The hydroxyl group engages in hydrogen bonding, which raises the boiling point of the molecule and reduces its volatility, making it less suitable for direct GC analysis.[1]

  • Thermal Instability: At the high temperatures often required in a GC injector, polar molecules can degrade, leading to inaccurate quantification and peak tailing.[2]

  • Limited Detector Sensitivity: Standard detectors may not provide sufficient sensitivity for trace-level analysis. Derivatization can introduce specific functional groups that dramatically enhance the detector's response.[3]

  • Enantiomeric Co-elution: If this compound is chiral, its enantiomers will not be separated on a standard, non-chiral chromatographic column. Chiral derivatization creates diastereomers that possess different physical properties and can be resolved.[4]

This guide provides validated protocols to overcome these challenges, enabling robust and sensitive analysis.

Silylation for Enhanced GC-MS Analysis

Silylation is the most common derivatization technique for GC analysis of compounds with active hydrogens, such as those in hydroxyl groups. The process involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification effectively masks the polar -OH group, leading to a significant increase in volatility and thermal stability.[1]

Causality & Expertise: The choice of silylating reagent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent for this purpose. Its reaction by-products are volatile and generally do not interfere with the chromatography. To enhance the reaction rate, especially for sterically unhindered primary alcohols like this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often added. The reaction must be conducted under anhydrous conditions, as silylating reagents and the resulting TMS ethers are sensitive to moisture.

Reaction Scheme: Silylation

The hydroxyl group of this compound attacks the silicon atom of the silylating agent (e.g., BSTFA), leading to the formation of a trimethylsilyl ether.

cluster_reactants Reactants cluster_products Products Analyte This compound Reaction Heat (60-70°C) Analyte->Reaction + Reagent BSTFA + 1% TMCS Reagent->Reaction Derivative TMS-ether Derivative (Volatile, Thermally Stable) Byproducts Volatile By-products Reaction->Derivative Reaction->Byproducts node_style_process node_style_process node_style_input node_style_input node_style_output node_style_output A Dry Sample B Add PFBoylCl & Pyridine A->B C Incubate (60°C for 45 min) B->C D Quench Reaction (e.g., with water) C->D E Solvent Extraction (e.g., Hexane) D->E F Collect & Dry Organic Layer E->F G Reconstitute in GC-compatible solvent F->G H Analyze by GC-ECNICI-MS G->H

Caption: Experimental workflow for PFBoyl derivatization.

Protocol 2: Acylation with Pentafluorobenzoyl Chloride

This protocol is optimized for creating PFBoyl esters for high-sensitivity analysis.

Materials:

  • Dried analyte sample.

  • Pentafluorobenzoyl chloride (PFBoylCl).

  • Anhydrous Pyridine.

  • Hexane or other suitable extraction solvent.

  • Deionized water.

  • Heating block or water bath at 60°C.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place the dried residue in a 4 mL glass vial with a PTFE-lined cap.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of PFBoylCl to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and incubate at 60°C for 45 minutes. [3]4. Post-Reaction Cleanup: a. Cool the vial to room temperature. b. Add 1 mL of hexane and 1 mL of deionized water to the vial. c. Vortex vigorously for 1 minute to partition the derivative into the hexane layer and remove excess reagent and pyridine into the aqueous layer. d. Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen.

  • Final Step: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of hexane or isooctane for GC-MS analysis.

Self-Validation:

  • Chromatographic Peak: The resulting derivative should have a longer retention time than the parent alcohol and exhibit excellent peak shape.

  • Sensitivity: When analyzed in ECNICI mode, the derivative should produce a strong signal for the [M-PFB]⁻ or related fragment ions, with a significantly lower limit of detection compared to the underivatized alcohol.

ParameterValueReference
ReagentPentafluorobenzoyl chloride (PFBoylCl)[5]
Catalyst/BasePyridine[5]
Temperature60°C[3]
Time45 minutes[3]
Key AdvantageExceptional sensitivity for GC-ECD or ECNICI-MS[3]

Chiral Derivatization for Enantiomeric Analysis

Determining the enantiomeric excess (% ee) or absolute configuration of a chiral molecule is paramount in drug development. This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). [4]This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated by standard (non-chiral) chromatography or distinguished using NMR spectroscopy. [6] Causality & Expertise: Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a gold-standard CDA for alcohols. [6]It is typically used as its more reactive acid chloride form (Mosher's acid chloride). When a racemic alcohol reacts with, for example, (R)-Mosher's acid chloride, it forms two diastereomeric esters: (R,R)-Mosher's ester and (R,S)-Mosher's ester. In ¹H NMR, the protons of the two diastereomers experience different chemical environments due to the anisotropic effect of the phenyl ring in the Mosher's moiety, resulting in distinct, quantifiable signals. [7][8]For accurate % ee determination, the derivatization reaction must proceed to 100% completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate diastereomeric ratio. [6]

Principle of Chiral Derivatization

cluster_start Starting Material cluster_products Derivatization Products R_Alcohol (R)-Alcohol Racemate Racemic Mixture (Inseparable by standard methods) R_Alcohol->Racemate S_Alcohol (S)-Alcohol S_Alcohol->Racemate CDA +(R)-Mosher's Acid Chloride Racemate->CDA RR_Diastereomer (R,R)-Diastereomer Diastereomers Diastereomeric Mixture (Separable/Distinguishable) RR_Diastereomer->Diastereomers RS_Diastereomer (R,S)-Diastereomer RS_Diastereomer->Diastereomers Analysis Analysis by NMR or HPLC Diastereomers->Analysis CDA->Diastereomers

Caption: Converting enantiomers to separable diastereomers.

Protocol 3: Derivatization with (R)-Mosher's Acid Chloride

This protocol describes the formation of Mosher's esters for analysis by NMR or HPLC.

Materials:

  • This compound sample (approx. 1-5 mg).

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].

  • Anhydrous solvent (e.g., CCl₄, CDCl₃, or Dichloromethane).

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

  • Small, dry reaction vial with a septum cap.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Setup: Dry the reaction vial in an oven and cool under a stream of inert gas.

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample and a small crystal of DMAP in 0.5 mL of anhydrous solvent in the vial. Add ~1.2 equivalents of anhydrous pyridine.

  • Reagent Addition: Under an inert atmosphere, add ~1.2 equivalents of (R)-Mosher's acid chloride to the solution via syringe.

  • Reaction: Seal the vial and stir or let stand at room temperature. The reaction progress can be monitored by TLC. It is typically complete within a few hours. Ensure the reaction goes to completion. [6]5. Workup (Optional, for purification): If necessary, the reaction can be quenched with a small amount of water, extracted with a solvent like diethyl ether, washed with dilute HCl and brine, dried over MgSO₄, and the solvent removed. However, for direct NMR analysis, the crude reaction mixture can often be used.

  • Analysis:

    • NMR: Acquire a high-resolution ¹H NMR (or ¹⁹F NMR) spectrum. Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the -OCH₃ group on the Mosher's moiety or the protons on the carbon bearing the ester). Integrate the signals for the two diastereomers to calculate the enantiomeric excess.

    • HPLC: The diastereomeric mixture can be injected onto a standard reverse-phase or normal-phase HPLC column for separation and quantification. [9] Self-Validation:

  • NMR Spectrum: The spectrum should show two distinct sets of signals for the key protons in the two diastereomers.

  • Complete Reaction: No starting alcohol should be visible in the NMR spectrum or by TLC analysis.

ParameterValueReference
Reagent(R)- or (S)-Mosher's acid chloride[6][8]
Catalyst/BasePyridine, DMAP[10]
TemperatureRoom Temperature[11]
Time2-12 hours (monitor by TLC)[11]
Key AdvantageEnables determination of enantiomeric excess & absolute configuration[8]

References

  • Benchchem. Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride for GC-MS Analysis. Benchchem.
  • Cui, M., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health.
  • Phenomenex. Derivatization for Gas Chromatography. Phenomenex Inc.
  • TCI Chemicals. GC Derivatization Reagents. TCI Chemicals.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). MilliporeSigma.
  • Chromatography Today. (2018). The Use of Derivatising Reagents.
  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. MilliporeSigma.
  • Sigma-Aldrich. BSTFA Technical Bulletin. MilliporeSigma.
  • Jones, J. et al. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. National Institutes of Health.
  • Matarashvili, I., & Farkas, T. (2014). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed.
  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. California Institute of Technology.
  • Chemistry LibreTexts. (2024). 23.2: Derivatization - Absolute Configuration.
  • Wikipedia. Chiral derivatizing agent. Wikimedia Foundation.
  • Gelest. General Silylation Procedures. Gelest, Inc.
  • The Retort. (2012). Mosher's Acid.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
  • Vedejs, E., & Jure, M. (2005). Enantioselective Acylation Using a Second-Generation P-Aryl-2-phosphabicyclo[3.3.0]octane Catalyst. SciSpace.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-(3-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-(3-Methoxyphenyl)ethanol Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction

You are likely synthesizing This compound (CAS: 5020-41-7) as a fragment for CNS-active compounds (e.g., Tramadol analogs) or as a chiral building block.[1]

If you are experiencing low yields (<60%), the failure point is rarely the core reduction chemistry—it is almost always the isolation of the alcohol from the metal-complex intermediate .[1] Whether you are reducing (3-methoxyphenyl)acetic acid or its ester derivative, the meta-methoxy group is electronically stable; however, the physical properties of the resulting phenethyl alcohol make it prone to entrapment in aluminum emulsions or borate esters.[1]

This guide treats your synthesis as a system. We will debug the Input (Reagents), the Process (Kinetics), and the Output (Quench/Isolation).

Module 1: The Reaction System (Process & Kinetics)

Q: I am using Borane-THF (BH₃·THF) to reduce the acid.[2] The reaction looks complete by TLC, but I recover very little product. Where is it?

A: Your product is likely trapped as a trialkoxyborane.

When reducing carboxylic acids with Borane, the initial product is not the free alcohol; it is a polymer-like trialkoxyborane complex.[1] This bond is strong. Simply adding water at room temperature is often insufficient to hydrolyze it, leading to the product remaining in the aqueous/solid waste during extraction.[1]

The Fix (The Methanol Metholysis):

  • Quench: Add Methanol (MeOH) slowly to the reaction mixture.

  • Reflux: You must reflux the quenched mixture for 30–60 minutes. This breaks the B–O bond, converting the intermediate into volatile trimethyl borate (

    
    ) and releasing your free alcohol.[1]
    
  • Evaporation: Co-evaporate with MeOH 2–3 times to drive off the trimethyl borate azeotropically.

Q: I am using LiAlH₄ (LAH). The reaction turns into a grey sludge, and extraction is impossible.[1] How do I recover the yield?

A: You have an "Aluminum Emulsion" lock. The standard water quench creates gelatinous aluminum hydroxide (


) that physically traps your organic product. Filtering this sludge often results in a 30–50% yield loss.

The Fix (Rochelle Salt Method): Do not use the standard "Fieser" (Water/NaOH/Water) quench if you are struggling with yield. Use Sodium Potassium Tartrate (Rochelle Salt) . The tartrate acts as a ligand, chelating the aluminum into a water-soluble complex, leaving two clean, separable layers.[1]

Protocol:

  • Quench excess LAH with Ethyl Acetate (mild) or wet ether.

  • Add a saturated aqueous solution of Rochelle Salt (20 mL per gram of LAH used).

  • Stir vigorously at Room Temperature (RT) for 2–4 hours .

  • Visual Check: The grey sludge will dissolve, leaving two clear layers.[1]

  • Separate and extract.[1][2]

Module 2: Visualization of Workflows

The following diagrams illustrate the critical pathways where yield is lost.

Figure 1: Reduction Pathway & Critical Failure Points

This diagram maps the reduction of (3-Methoxyphenyl)acetic acid to the target alcohol, highlighting where the "Yield Traps" occur.[1]

G Start Start: (3-Methoxyphenyl)acetic acid Reagent Reagent Choice Start->Reagent Borane Route A: Borane-THF (BH3) Reagent->Borane Selectivity High LAH Route B: LiAlH4 Reagent->LAH Standard BorateComplex Intermediate: Trialkoxyborane (STABLE) Borane->BorateComplex Reduction Hydrolysis Required: MeOH Reflux BorateComplex->Hydrolysis Critical Step ProductA Target Alcohol (Released) BorateComplex->ProductA Cold H2O (Yield Loss) Hydrolysis->ProductA B(OMe)3 Removal Aluminate Intermediate: Lithium Alkoxide LAH->Aluminate Quench Quench: Water/NaOH Aluminate->Quench Emulsion FAILURE: Al-Emulsion Trap Quench->Emulsion Standard Workup Rochelle SOLUTION: Rochelle Salt Chelation Quench->Rochelle Optimized Workup ProductB Target Alcohol (Clean Layers) Rochelle->ProductB

Caption: Figure 1.[1] Mechanism of yield loss.[3] Red nodes indicate where product remains chemically bound or physically trapped.[1]

Module 3: Reagent & Purity Troubleshooting

Q: My starting material (Acid) is not dissolving well, or the reaction stalls.

A: Check the purity of 3-methoxyphenylacetic acid. Commercial supplies of this acid can contain (3-methoxyphenyl)acetonitrile (the precursor) or varying amounts of water.

  • The Test: Run a proton NMR. Look for a singlet around

    
     3.6–3.7 ppm (methylene next to COOH). If you see splitting or shifts, purify by recrystallization (Toluene/Hexane) before reduction.
    
  • Moisture: If using LAH, moisture destroys the reagent immediately.[1] If using Borane, water hydrolyzes the reagent to Boric acid (useless) and generates

    
     gas.[1] Titrate your Borane  if the bottle is older than 3 months.[1]
    
Quantitative Comparison of Reducing Agents
FeatureBorane-THF (

)
Lithium Aluminum Hydride (

)
Sodium Borohydride (

)
Reactivity Chemoselective for Acids. Leaves Nitro/Halogens intact.Powerful, non-selective.[1][4] Reduces esters, amides, nitro.[1][4]Too weak for acids (unless activated with

or

).
Yield Potential High (85-95%) if hydrolyzed correctly.Med-High (70-90%) if workup is managed.[1]Variable (depends on activation method).
Main Failure Incomplete hydrolysis of borate ester.Aluminum emulsions trapping product.Incomplete reaction / Stalling.
Safety Flammable, generates

.[1][4]
Pyrophoric solid. Reacts violently with water.Safer, easier to handle.[1]

Module 4: Isolation & Purification (The Output)

Q: I have separated the layers, but the yield is still low. Is the product in the water?

A: Yes, this compound has significant water solubility. The methoxy group and the alcohol group allow for hydrogen bonding.[1]

  • The Fix: You must "Salt Out" the aqueous layer.[1] Saturate the aqueous phase with NaCl (Brine) before the final extraction.

  • Solvent: Switch from Diethyl Ether (good, but evaporates fast) to DCM (Dichloromethane) or Ethyl Acetate for extraction. DCM is particularly good for phenethyl alcohols.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific yield issue.

D Start Low Yield Detected Q1 Is Starting Material Recovered? Start->Q1 Yes Yes (Incomplete Rxn) Q1->Yes No No (Product Lost) Q1->No CheckReagent Check Reagent Activity (Titrate BH3 / Fresh LAH) Yes->CheckReagent FixLAH Use Rochelle Salt Workup Yes->FixLAH AqLoss Check Aqueous Layer (Salt Out with NaCl) Yes->AqLoss CheckTemp Increase Temp/Time CheckReagent->CheckTemp Q2 Which Reagent? No->Q2 FixBorane Reflux with MeOH to free Alcohol No->FixBorane No->AqLoss Borane Borane-THF Q2->Borane LAH LiAlH4 Q2->LAH Q3 Did you reflux with MeOH? Borane->Q3 Q3->Yes Yes Q3->No No Q4 Did emulsion form? LAH->Q4 Q4->Yes Yes Q4->No No

Caption: Figure 2. Diagnostic logic for isolating the cause of low yield.

References

  • Brown, H. C.; Stocky, T. P. (1977).[1] Borane-tetrahydrofuran complex.[1] A new, convenient procedure for the preparation of the reagent and its utilization for the selective reduction of carboxylic acids to alcohols.[1] Journal of the American Chemical Society.

    • Core Reference for the Borane reduction mechanism and selectivity.
  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

    • Authoritative text on hydride reduction stoichiometry and workups.
  • Fieser, L. F.; Fieser, M. (1967).[1][4] Reagents for Organic Synthesis. Wiley.

    • Source of the standard "Fieser Workup" (n, n, 3n method) for LAH.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

    • Standard protocols for phenethyl alcohol isolation and salting-out procedures.[1]

  • Rochelle Salt Workup Protocol. (Standard Practice in Organic Synthesis).

Sources

Technical Support Center: A Guide to Understanding and Mitigating Impurities in Commercial 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic alcohol in their work. The purity of reagents is paramount in achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, analyze, and mitigate impurities commonly encountered in commercial grades of this compound.

Understanding the Origin of Impurities: A Proactive Approach

The presence of impurities in commercial this compound is often a direct consequence of its synthetic route. A foundational understanding of these pathways is the first step in proactive quality control.

Two prevalent synthetic strategies for this compound are:

  • Reduction of a Carbonyl Precursor: This typically involves the reduction of 3-methoxyacetophenone or 3-methoxyphenylacetic acid.

  • Grignard Reaction: The reaction of a 3-methoxy-substituted Grignard reagent with an appropriate electrophile.

Each of these routes can introduce specific impurities, including unreacted starting materials, byproducts, and reagents from the workup process.

Troubleshooting Guide: Identifying and Resolving Purity Issues

This section addresses common issues encountered during the use of commercial this compound and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Side Reactions or Low Yields in Your Experiment

Possible Cause: The presence of reactive impurities in your this compound starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental outcomes.

In-Depth Explanation:

  • Purity Analysis: The first and most critical step is to ascertain the purity of your commercial this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is also highly effective for separating compounds with differing polarities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities present.

  • Impurity Identification: By understanding the common synthesis routes, you can often predict the likely impurities. For instance, if the reduction of 3-methoxyacetophenone was used, the presence of the starting ketone is a strong possibility.

  • Reactivity Assessment: Once an impurity is identified, consider its potential to interfere with your specific reaction. For example, a nucleophilic impurity could compete with your desired reaction pathway.

  • Purification: If the impurity is deemed problematic, purification of the this compound is necessary. Detailed protocols for various purification techniques are provided in a later section.

Issue 2: Inconsistent Results Between Different Batches of Commercial this compound

Possible Cause: Variation in the impurity profile from one commercial batch to another.

Troubleshooting and Best Practices:

  • Request a Certificate of Analysis (CoA): Always request a CoA from your supplier for each new batch. This document should provide information on the purity and the levels of known impurities.

  • Internal Quality Control: Do not solely rely on the supplier's CoA. It is best practice to perform your own in-house purity analysis (GC-MS or HPLC) on each new batch to confirm the purity and identify any potential new impurities.

  • Standardize Purification: If you find that commercial batches consistently contain problematic impurities, consider implementing a standard in-house purification step for all incoming material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in commercial this compound?

A1: Based on common synthetic routes, the following are potential impurities:

  • From the reduction of 3-methoxyphenylacetic acid: Unreacted 3-methoxyphenylacetic acid.

  • From the reduction of 3-methoxyacetophenone: Residual 3-methoxyacetophenone.

  • From Grignard reactions: Byproducts such as biphenyl derivatives can be formed.[1]

  • General Impurities: Isomeric impurities (e.g., 2-(2-methoxyphenyl)ethanol or 2-(4-methoxyphenyl)ethanol), and residual solvents from the manufacturing and purification process.

Q2: How can I analyze the purity of my this compound?

A2: Several analytical techniques are suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities. A typical GC-MS analysis can reveal the presence of residual solvents and other volatile organic compounds.[2]

  • High-Performance Liquid Chromatography (HPLC): A Reverse-Phase HPLC (RP-HPLC) method is well-suited for separating this compound from both more polar and less polar impurities. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point for method development.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in the identification and quantification of impurities, especially when authentic standards are not available.[5]

Q3: What are the recommended methods for purifying commercial this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation under Reduced Pressure: This is an effective method for removing impurities with significantly different boiling points.[6][7] Since this compound has a relatively high boiling point, vacuum distillation is recommended to prevent decomposition.

  • Flash Column Chromatography: This is a versatile technique for separating a wide range of impurities. Normal-phase chromatography on silica gel is commonly used for the purification of aromatic alcohols.[8][9]

  • Recrystallization: If the commercial product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification method for removing small amounts of impurities.[10][11][12]

Detailed Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of your commercial this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-400 m/z.

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Purification by Flash Column Chromatography

This protocol is a starting point for the purification of gram-scale quantities of this compound.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack a glass column with silica gel (typically 50-100 times the weight of the crude material).

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 80:20 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for removing impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the applied pressure. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at that pressure.

Purification Method Principle Best For Removing Advantages Disadvantages
Fractional Distillation Separation based on differences in boiling points.[13]Impurities with significantly different boiling points.Scalable, can be very effective for certain impurity profiles.Not suitable for thermally labile compounds or azeotropes.
Flash Column Chromatography Separation based on differential partitioning between a stationary and mobile phase.[14]A wide range of impurities with different polarities.Highly versatile and effective for complex mixtures.Can be time-consuming and requires significant solvent usage.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[15]Small amounts of impurities from a solid product.Can yield very high purity material.Requires the compound to be a solid and a suitable solvent to be found.

Safety and Handling

This compound may cause skin and eye irritation.[12] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. The solvents used in purification, such as hexanes, ethyl acetate, and dichloromethane, are flammable and/or toxic and should be handled with care.

References

Sources

Technical Support Center: Stability Assurance for 2-(3-Methoxyphenyl)ethanol

[1]

Case ID: 3-MPE-STAB-001 Status: Active Agent: Senior Application Scientist[1]

Introduction: The Stability Mandate

Welcome to the technical support hub for 2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7).[1] In drug development and fine chemical synthesis, this primary alcohol serves as a critical building block. However, its structural features—specifically the electron-rich aromatic ring coupled with a primary hydroxyl group—create a susceptibility profile that requires rigorous management.[1]

Why this matters: Degradation of this compound is not just a purity issue; it is a downstream risk. The formation of 3-methoxyphenylacetaldehyde (via oxidation) can react with amines in subsequent steps to form Schiff bases, leading to complex impurity profiles that are difficult to purge.

Module 1: Critical Storage Architecture

To prevent degradation, you must control the "Triangle of Stability": Atmosphere, Temperature, and Light .

The Storage Protocol (Decision Matrix)

Do not treat all inventory equally. Use the following logic flow to determine the correct storage rigor based on your usage timeline.

StorageLogicStartIncoming Inventory:This compoundDecisionIntended Usage Timeline?Start->DecisionShortTermShort Term(< 1 Month)Decision->ShortTermImmediate UseLongTermLong Term(> 1 Month)Decision->LongTermStockpilingActionSTStandard Protocol:1. Tight seal (Teflon-lined)2. Ambient Temp (15-25°C)3. Dark CabinetShortTerm->ActionSTActionLTPreservation Protocol:1. Inert Gas Purge (Ar/N2)2. Refrigerate (2-8°C)3. Desiccant Pack (Optional)LongTerm->ActionLTCriticalCRITICAL CHECK:Is the liquid turning yellow?ActionST->CriticalActionLT->CriticalRemediationSee Module 2:Troubleshooting OxidationCritical->RemediationYES

Figure 1: Decision matrix for storage conditions based on usage duration. Note the divergence in temperature and atmospheric control for long-term storage.

Quantitative Storage Parameters
ParameterSpecificationScientific Rationale
Temperature 2–8°C (Long-term)Lowers kinetic energy, significantly slowing the rate of auto-oxidation and benzylic radical formation [1].[1]
Atmosphere Argon or Nitrogen Displaces

. Argon is heavier than air and provides a better "blanket" for liquids than Nitrogen.
Container Amber Glass Blocks UV light (290–450 nm) which can excite the aromatic ring and catalyze photo-oxidation.[1]
Closure PTFE-lined Cap Prevents leaching of plasticizers (phthalates) from standard polyethylene caps, which are soluble in phenethyl alcohols.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: The liquid has developed a faint yellow tint. Is it usable?

Diagnosis: Oxidation Initiation. The yellowing is likely due to the formation of conjugated impurities, potentially trace quinoid structures or oligomers resulting from the oxidation of the benzylic position.

  • Impact: If the purity is >98% by GC, it may still be usable for crude reactions. For GMP steps, it must be repurified.

  • Corrective Action: Distillation under reduced pressure is the most effective cleanup method.

Q2: My Karl Fischer (KF) titration shows increasing water content over time.

Diagnosis: Hygroscopic Absorption. Like many primary alcohols, this compound is hygroscopic.[1]

  • Mechanism: Atmospheric moisture binds to the hydroxyl group via hydrogen bonding.

  • Prevention: Store over activated 3Å or 4Å molecular sieves if the material is frequently opened. Use a septum and syringe for withdrawal to avoid exposing the bulk liquid to humid air [2].

Q3: Why do I see a new peak at [M-2] in my MS data?

Diagnosis: Aldehyde Formation. You are observing the oxidation product: 3-methoxyphenylacetaldehyde .[1]

  • Cause: Exposure to air (oxygen) at room temperature.

  • Chemistry: The primary alcohol (

    
    ) oxidizes to the aldehyde (
    
    
    ), losing two hydrogens (hence M-2).[1]

Module 3: QC & Validation Protocols

To validate the integrity of your stock, rely on these self-validating protocols.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you detect it.

DegradationPathAlcoholThis compound(Target Compound)RadicalBenzylic RadicalIntermediateAlcohol->RadicalUV Light / O2Aldehyde3-Methoxyphenylacetaldehyde(Major Impurity)Radical->AldehydeOxidationAcid3-Methoxyphenylacetic Acid(Final Oxidation Product)Aldehyde->AcidFurther Oxidation

Figure 2: The oxidative degradation cascade.[1] The transition from Alcohol to Aldehyde is the primary failure mode during storage.

Protocol A: The "Aldehyde Watch" (GC-FID/MS)

Use this method to quantify the primary degradation product.

  • Sample Prep: Dilute 50 mg of sample in 1 mL Acetonitrile.

  • Column: DB-5ms or equivalent (non-polar).

  • Method:

    • Injector: 250°C.[1]

    • Oven: 60°C (hold 1 min)

      
       10°C/min 
      
      
      280°C.
  • Interpretation:

    • Target Peak: ~12.5 min (Alcohol).

    • Impurity Peak: ~11.8 min (Aldehyde - usually elutes before the alcohol due to loss of H-bonding capability).[1]

    • Limit: Reject if Aldehyde > 0.5%.

Protocol B: Peroxide Test (Safety Check)

While rare for this specific alcohol, the ether linkage (methoxy group) presents a theoretical risk of peroxide formation over years of storage.

  • Reagent: Quantofix® Peroxide test strips or KI/Starch paper.[1]

  • Procedure: Dip strip into the neat liquid.

  • Result:

    • No Color: Safe to distill/heat.

    • Blue/Green: Peroxides present.[1][2] DO NOT DISTILL. Treat with reducing agent (e.g., Sodium bisulfite) immediately [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21062, this compound. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1] (General reference for ether/alcohol peroxide handling).

Technical Support Center: Scalable Synthesis of 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 2-(3-Methoxyphenyl)ethanol (also known as m-methoxyphenethyl alcohol). This intermediate is a critical building block for various CNS-active pharmaceutical ingredients (e.g., tramadol analogs, venlafaxine derivatives) and agrochemicals.

Scaling this synthesis from gram-scale exploration to kilogram-scale production introduces significant safety and yield challenges, primarily revolving around exotherm control , reagent handling (hydrides/epoxides) , and impurity management . This guide prioritizes the Reduction of (3-Methoxyphenyl)acetic acid as the most robust route for general scale-up, while addressing the Grignard/Ethylene Oxide route for facilities with advanced engineering controls.

Module 1: Route Selection Strategy

Before initiating a campaign, select the route that matches your facility's capabilities.

Decision Matrix: Synthetic Pathways
FeatureRoute A: Acid Reduction (Recommended)Route B: Grignard + Ethylene Oxide Route C: Catalytic Hydrogenation
Precursor (3-Methoxyphenyl)acetic acid3-BromoanisoleMethyl (3-methoxyphenyl)acetate
Reagents NaBH₄/I₂ (or B₂H₆), THFMg, Ethylene Oxide (EO)H₂, Cu-Cr or Ru/C Catalyst
Safety Profile Moderate: H₂ evolution, Borane handling.High Risk: EO is toxic/explosive; Grignard initiation.High Risk: High pressure H₂ (50-100 bar).
Scalability Excellent for 100g – 10kg batches.Preferred for >100kg (if EO loop exists).Preferred for >1000kg (Greenest).
Key Challenge Boron emulsion workup; Cost of Iodine.Handling gaseous EO; Exotherm control.Catalyst selectivity; High CapEx.

Module 2: The Reduction Route (Acid to Alcohol)

Protocol Focus: In situ generation of Borane using Sodium Borohydride (NaBH₄) and Iodine (I₂). This avoids handling pyrophoric LiAlH₄ or expensive/unstable BH₃·THF solutions.

Standard Operating Procedure (Scale: 1.0 kg Input)
  • Setup: 20L Reactor, overhead stirring, N₂ inertion, scrubber for H₂/HI.

  • Charge: Add (3-Methoxyphenyl)acetic acid (1.0 equiv) and anhydrous THF (10 vol).

  • Hydride Addition: Add NaBH₄ (1.1 equiv) in portions. Note: Mild H₂ evolution.

  • Activation (The Critical Step): Dissolve I₂ (0.55 equiv) in THF (2 vol). Add dropwise over 2–4 hours at 0–5°C.

    • Mechanism:[1][2][3][4]

      
      
      
  • Reaction: Warm to 20–25°C and stir for 12 hours. Monitor by HPLC/TLC.

  • Quench: Cool to 0°C. Add Methanol slowly (destroy excess hydride/borane). Then add 3M HCl to dissociate borate complexes.

  • Workup: Extract with Toluene or Ethyl Acetate. Wash with NaHSO₃ (remove iodine color) and Brine.

Troubleshooting Guide: Reduction Workflow

Q1: The reaction mixture became extremely viscous/solidified during Iodine addition.

  • Cause: Formation of amine-borane complexes or insufficient solvent.

  • Fix: Ensure THF volume is at least 10–12 mL/g of starting material. Increase stirring speed. If solidification occurs, add more THF before continuing Iodine addition.

Q2: Low yield (<70%) with large amounts of unreacted acid.

  • Cause: Moisture in THF destroyed the generated Borane, or Iodine addition was too fast (generating H₂ without reducing).

  • Fix: Karl Fischer titration of THF must be <0.05% water. Slow down Iodine addition to ensure steady generation of

    
    .
    

Q3: Persistent emulsions during the aqueous workup.

  • Cause: Boric acid/Borate esters act as surfactants.

  • Fix: The "Methanol Co-evaporation" technique. After the initial quench, strip the solvent.[1] Add Methanol (5 vol) and strip again. Repeat 3x. This forms volatile Trimethyl borate (

    
    ), which is removed, breaking the emulsion.
    
Visual Workflow: Borane Reduction Safety

ReductionSafety Figure 1: Safety Logic for In-Situ Borane Reduction Start Start: NaBH4 + Acid in THF IodineAdd Add Iodine Solution (0-5°C, Slow Addition) Start->IodineAdd Check Check H2 Evolution Rate IodineAdd->Check Normal Steady Bubbling: Proceed Check->Normal Controlled Rapid Violent Foaming: STOP Addition Check->Rapid Uncontrolled Quench Quench Sequence: 1. MeOH (Kill Hydride) 2. HCl (Break Borates) Normal->Quench Rapid->IodineAdd Cool & Wait Workup Phase Separation: Use Toluene/Brine Quench->Workup

Module 3: The Grignard Route (Alternative)

Protocol Focus: 3-Bromoanisole


 Grignard 

Ethylene Oxide. Warning: This route requires pressure-rated vessels and ethylene oxide monitoring systems.
Critical Safety FAQ

Q: Can we use Paraformaldehyde instead of Ethylene Oxide to avoid gas handling?

  • A: No, not with the aryl Grignard.

    • 3-Methoxyphenyl-MgBr + Formaldehyde

      
      3-Methoxybenzyl alcohol (Wrong product).
      
    • To use Formaldehyde, you must start with 3-Methoxybenzyl chloride (benzyl Grignard). This is a viable alternative if you wish to avoid Ethylene Oxide, but benzyl halides are lachrymators and the Grignard formation is prone to Wurtz coupling (dimerization).

Q: How do we control the exotherm when adding Ethylene Oxide (EO)?

  • A: Do not add neat EO.

    • Technique: Pre-cool the Grignard solution to -10°C.

    • Dilute EO in chilled THF (1:3 ratio) and add via a dip tube below the surface.

    • Engineering: Use a jacketed reactor with a cooling capacity calculated for

      
      .
      

Module 4: Quality Control & Impurities

Impurity Profile Table
Impurity NameStructure/OriginDetection (HPLC)Removal Strategy
Starting Material (3-Methoxyphenyl)acetic acidRT shift (Acidic)Wash organic layer with 1M NaOH (Acid-Base extraction).
Dimer (Wurtz) 1,2-bis(3-methoxyphenyl)ethaneHigh retention time (Non-polar)Avoid high concentration during Grignard prep. Recrystallize from Hexane/EtOAc.
Over-reduction 3-EthylanisoleLow retention timeControl reaction temp <25°C. Avoid excess hydride.
Borate Esters Boron-complexed alcoholBroad peaks / TailingEnsure thorough HCl hydrolysis (pH < 2) for >1 hour.
Analytical Checkpoint
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.

  • Target Purity: >98.5% (a/a).

  • Key Spectroscopic Marker (H-NMR): Look for the triplet at

    
     ppm (
    
    
    
    ) and triplet at
    
    
    ppm (
    
    
    ).

References

  • Reduction of Phenylacetic Acids

    • Periasamy, M., et al. "A Convenient Method for the Reduction of Carboxylic Acids to Alcohols with NaBH4-I2 System." Journal of Organic Chemistry, 1999.

  • Grignard with Ethylene Oxide

    • Schaal, V. "Reaction of Grignard Reagents with Epoxides." Organic Syntheses, Coll.[5] Vol. 6, p.776.

  • Process Safety of Borane Reductions

    • Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006.[2]

  • Impurity Profiling

    • PubChem Compound Summary for CID 78724: this compound. National Center for Biotechnology Information.

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up.

Sources

troubleshooting poor cell viability in assays with 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Cell Viability & Inconsistent Data Compound: 2-(3-Methoxyphenyl)ethanol (CAS: 5020-41-7) Support Level: Senior Application Scientist

Executive Summary & Mechanism of Action

Welcome to the technical support hub for This compound (also known as m-Methoxyphenethyl alcohol). This compound is a lipophilic phenethyl alcohol derivative. Unlike water-soluble drugs, its physicochemical properties—specifically volatility and membrane partitioning —frequently cause assay failure if standard "small molecule" protocols are applied without modification.

The "Hidden" Toxicity Mechanism: Research into phenethyl alcohol derivatives indicates that their primary mode of cytotoxicity is non-specific membrane disruption . The amphiphilic nature of the molecule allows it to intercalate into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (e.g., Potassium efflux) and metabolites [1]. This leads to metabolic arrest and cell death often mistaken for specific apoptotic signaling.

Diagnostic Logic Flow

Use the following decision tree to identify the root cause of your viability issues.

TroubleshootingFlow Start START: Characterize the Failure Issue1 High Toxicity in Vehicle Controls? Start->Issue1 Issue2 Inconsistent / No Dose Response? Start->Issue2 Issue3 Viability Higher Than Expected? Start->Issue3 SolventCheck Check Solvent Concentration (DMSO > 0.5%?) Issue1->SolventCheck PrecipCheck Check Solubility (Micro-crystals visible?) Issue2->PrecipCheck Interference Run Cell-Free MTT/WST Control Issue3->Interference VaporCheck Check Vapor Transfer (Are adjacent wells affected?) SolventCheck->VaporCheck No Action1 Reduce Solvent or Change to Ethanol SolventCheck->Action1 Yes Action2 Use Plate Sealers / Space Out Wells VaporCheck->Action2 Yes PrecipCheck->VaporCheck No Action3 Pre-warm Media / Step-wise Dilution PrecipCheck->Action3 Yes Action4 Switch to ATP-based Assay (CellTiter-Glo) Interference->Action4 Positive

Figure 1: Diagnostic logic flow for troubleshooting viability assays involving volatile, lipophilic compounds.

Critical Troubleshooting Guides (Q&A)

Issue 1: "My vehicle control cells are dying, or edge wells show high toxicity."

Diagnosis: Vapor Phase Transfer (The "Edge Effect") this compound is a volatile organic compound (VOC). In a 37°C incubator, the compound evaporates from treated wells and re-dissolves into the media of adjacent control wells. This "cross-talk" kills your controls, making the treated cells appear viable by comparison (calculating % viability against a dead control yields false data).

Corrective Protocol:

  • Plate Layout: Do not use adjacent wells for different concentrations. Leave empty "moat" wells filled with PBS or sterile water between treatment groups.

  • Sealing: Use a gas-impermeable adhesive plate seal (e.g., Mylar) rather than a standard loose-fitting plastic lid.

  • Incubation: If possible, incubate treated plates in a separate incubator or sealed container to prevent gassing out other experiments [2].

Issue 2: "I see a precipitate forming when I add the compound to the media."

Diagnosis: Solubility Shock (Crashing Out) This compound is highly soluble in organic solvents (DMSO, Ethanol) but has poor water solubility. Adding a high-concentration DMSO stock directly to cold culture media causes immediate precipitation. These micro-crystals settle on the cell monolayer, causing physical stress and localized toxicity hotspots, while the actual dissolved concentration remains too low [3].

Corrective Protocol: The "Step-Down" Dilution Do not pipette 100% DMSO stock directly into the well.

StepActionRationale
1 Warm Media Pre-warm culture media to 37°C. Cold media accelerates precipitation.
2 Intermediate Dilution Dilute stock 1:10 in media in a separate tube first. Vortex immediately.
3 Visual Check Hold the tube up to the light. If cloudy/turbid, the concentration is above the solubility limit.
4 Final Dosing Add the intermediate dilution to the cells.
5 Solvent Limit Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).
Issue 3: "My MTT assay shows high viability, but the cells look unhealthy under the microscope."

Diagnosis: Chemical Interference (Reductive Artifacts) While less reactive than polyphenols, methoxy-substituted aromatics can sometimes interfere with tetrazolium-based assays (MTT/MTS). Furthermore, if the compound induces mitochondrial stress without immediate membrane rupture, mitochondrial dehydrogenase activity (which reduces MTT) may temporarily increase (hyper-activation) before cell death, leading to false viability readings [4].

Corrective Protocol: The Cell-Free Control

  • Prepare media with the compound at the highest test concentration (no cells).

  • Add MTT reagent.[1][2]

  • Incubate for 2-4 hours.

  • Measure absorbance.[2][3]

    • Result: If Absorbance > Media Blank, the compound is chemically reducing the MTT.

    • Solution: Switch to a non-redox assay, such as ATP quantification (CellTiter-Glo) or LDH release (measures membrane integrity directly).

Experimental Specifications

Physicochemical Data Table
ParameterValueImplication for Assay
Molecular Weight 152.19 g/mol Small molecule; rapid membrane permeation.
LogP (Lipophilicity) ~1.9 (Est)Moderate lipophilicity; concentrates in lipid bilayers.
Solubility (Water) Low (< 2 mg/mL)Requires organic co-solvent (DMSO/EtOH).
Boiling Point ~265°CHigh BP, but significant vapor pressure at 37°C (incubation).
Recommended Solvent DMSO (anhydrous)Store stocks at -20°C; hygroscopic.
Recommended Dosing Workflow

To determine the Therapeutic Index (TI) or IC50 accurately, follow this preparation scheme to minimize solvent toxicity.

DosingWorkflow cluster_warning Critical Checkpoint Stock Stock Solution (100 mM in DMSO) Intermed Intermediate Plate (100x Final Conc.) in DMSO Stock->Intermed Serial Dilution MediaPrep Media Dilution (1:100 into Media) Intermed->MediaPrep Dilute Cells Cell Treatment (Final DMSO: 1%) MediaPrep->Cells Add to Wells

Figure 2: Serial dilution workflow to maintain constant solvent concentration across all dose points.

Note on Figure 2: If 1% DMSO is too toxic for your specific cell line (e.g., primary neurons), modify the "Media Dilution" step to 1:200 or 1:1000 to achieve 0.5% or 0.1% final DMSO.

References

  • Silver, S., & Wendt, L. (1967).[4] Mechanism of action of phenethyl alcohol: Breakdown of the cellular permeability barrier.[5] Journal of Bacteriology, 93(2), 560–566.[4] Link

  • Easteal, A. J., et al. (2021). Handling volatile compounds in cell culture: A strategy to identify compounds that affect cell growth.[6] Journal of Visualized Experiments (JoVE). Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Neagu, M., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(10). Link

  • Timm, M., et al. (2013). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Link

Sources

Validation & Comparative

A Comparative Analysis of 2-(3-Methoxyphenyl)ethanol and Other Neuroprotective Agents: Efficacy, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of therapeutic interventions for neurodegenerative diseases and acute neuronal injury, the scientific community is in constant exploration of novel neuroprotective agents. This guide offers a comparative analysis of the potential neuroprotective efficacy of 2-(3-Methoxyphenyl)ethanol against established neuroprotective agents. While direct experimental data on this compound is nascent, we will extrapolate its potential based on the known activities of structurally related methoxyphenyl compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a technical deep-dive into mechanisms of action, supporting experimental data, and detailed protocols for comparative evaluation.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. This is a critical therapeutic goal in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and stroke. The underlying pathology of these conditions often involves a complex interplay of oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, leading to the progressive loss of neuronal function and eventual cell death.

The ideal neuroprotective agent would be one that can effectively target one or more of these pathological pathways, cross the blood-brain barrier, and exert its therapeutic effects with minimal off-target effects.

Profiling this compound: A Compound of Interest

This compound is an aromatic alcohol. While direct studies on its neuroprotective properties are not yet prevalent in published literature, the presence of the methoxyphenyl moiety provides a rationale for its investigation as a potential neuroprotective agent.

The Significance of the Methoxyphenyl Group

The methoxyphenyl group is a common feature in a variety of biologically active compounds, including those with demonstrated neuroprotective effects. Its electron-donating nature can influence the antioxidant potential of a molecule. Several studies on other methoxyphenyl-containing compounds have revealed their capacity to mitigate oxidative stress and inflammation, key drivers of neurodegeneration.

For instance, a synthetic analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated neuroprotective effects in a rat model of ischemic stroke by enhancing energy homeostasis and O-GlcNAcylation[1]. Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to possess anti-inflammatory and anti-amyloidogenic properties[2]. Furthermore, the antioxidant activity of p,p'-methoxyl-diphenyl diselenide has been linked to its protective effects against cognitive impairment in an animal model of Alzheimer's disease[3]. These examples underscore the potential for methoxyphenyl compounds to exert neuroprotective effects through various mechanisms.

Comparative Analysis with Established Neuroprotective Agents

To contextualize the potential of this compound, we will compare it with three well-characterized neuroprotective agents from different chemical classes: Edaravone (a synthetic free radical scavenger), Minocycline (a semi-synthetic tetracycline antibiotic), and Curcumin (a natural polyphenol).

Mechanism of Action

The therapeutic efficacy of a neuroprotective agent is intrinsically linked to its mechanism of action. The following table summarizes the primary mechanisms of our selected agents.

AgentPrimary Mechanism of Action
This compound (Hypothesized) Potential antioxidant and anti-inflammatory effects based on the methoxyphenyl moiety.
Edaravone A potent free radical scavenger that mitigates oxidative stress by neutralizing hydroxyl radicals and lipid peroxides[4][5][6]. It can also modulate the Nrf2/HO-1 signaling pathway[7].
Minocycline Exhibits anti-inflammatory properties by inhibiting microglial activation and possesses anti-apoptotic effects. It can cross the blood-brain barrier effectively[8].
Curcumin A pleiotropic agent with antioxidant, anti-inflammatory, and anti-protein aggregation properties. It can chelate metal ions and modulate various signaling pathways[9][10].
Efficacy Data: A Tabular Comparison

The following table presents a summary of efficacy data from preclinical and clinical studies for the selected neuroprotective agents.

AgentDisease Model/IndicationKey Efficacy FindingsReference(s)
Edaravone Amyotrophic Lateral Sclerosis (ALS)Significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score in clinical trials.[5]
Acute Ischemic StrokeApproved in Japan for the treatment of acute ischemic stroke.[6]
Minocycline Ischemic StrokeIn a clinical trial, patients treated with minocycline had significantly better neurological outcomes on day 90 compared to controls[11].[11][12]
Alzheimer's DiseaseInvestigated in clinical trials for its potential to modify disease progression.[13]
Curcumin Alzheimer's Disease (preclinical)Reduces amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation in animal models[9][10][14].[9][10][14]
Parkinson's Disease (preclinical)Protects against dopaminergic neurotoxicity in animal models.[14]

It is important to note that while curcumin has shown promise in preclinical studies, its clinical efficacy in neurodegenerative diseases has been limited by poor bioavailability[15].

Experimental Protocols for Comparative Efficacy

To objectively assess the neuroprotective potential of this compound relative to other agents, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assay: Oxidative Stress Model

This protocol details a common in vitro method to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Objective: To determine the concentration-dependent neuroprotective effect of this compound, Edaravone, Minocycline, and Curcumin against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Pre-treat the cells with the compounds for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include a vehicle control group (no compound, no H₂O₂) and a stress control group (no compound, with H₂O₂).

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curves and determine the EC₅₀ (half-maximal effective concentration) for each compound.

G cluster_workflow In Vitro Neuroprotection Assay Workflow A Seed SH-SY5Y cells B Pre-treat with Test Compounds (2 hours) A->B C Induce Oxidative Stress (H₂O₂, 24 hours) B->C D Assess Cell Viability (MTT Assay) C->D E Data Analysis (EC₅₀ determination) D->E

Caption: Workflow for in vitro assessment of neuroprotective agents.

Signaling Pathway Analysis: Western Blotting for Nrf2 Activation

This protocol outlines the steps to investigate whether a compound activates the Nrf2 antioxidant response pathway.

Objective: To measure the effect of this compound and comparator compounds on the nuclear translocation of Nrf2 in neuronal cells.

Methodology:

  • Cell Treatment: Treat neuronal cells with the test compounds at their respective EC₅₀ concentrations for a specified time (e.g., 6 hours).

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control.

Visualizing Neuroprotective Signaling Pathways

Understanding the molecular pathways modulated by neuroprotective agents is crucial for their development and optimization. Below are diagrams representing key signaling pathways.

G cluster_Nrf2 Nrf2 Antioxidant Response Pathway cluster_nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasome Proteasome Ub->Proteasome degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE_n ARE Nrf2_n->ARE_n binds Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n activates transcription G cluster_inflammation Microglial Activation and Neuroinflammation Stimuli Pathological Stimuli (e.g., Aβ, LPS) Microglia Resting Microglia Stimuli->Microglia activates Activated_Microglia Activated Microglia Microglia->Activated_Microglia Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, NO) Activated_Microglia->Pro_inflammatory releases Neuronal_Damage Neuronal Damage Pro_inflammatory->Neuronal_Damage Minocycline Minocycline Minocycline->Activated_Microglia inhibits

Caption: Inhibition of microglial activation by Minocycline.

Conclusion and Future Directions

While this compound remains a compound with underexplored therapeutic potential, the neuroprotective activity of structurally related methoxyphenyl compounds provides a strong rationale for its further investigation. A direct comparative analysis against established neuroprotective agents like Edaravone, Minocycline, and Curcumin, utilizing standardized in vitro and in vivo models, will be crucial to elucidate its efficacy and mechanism of action. Future research should focus on a systematic evaluation of its antioxidant, anti-inflammatory, and anti-apoptotic properties. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such an endeavor. The ultimate goal is to expand the arsenal of effective neuroprotective agents to combat the devastating impact of neurological disorders.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

  • Al-Tambi, A., Al-Kuraishy, H. M., Al-Gareeb, A. I., & Baha'a, A. (2023). Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. Egyptian Journal of Neurology, Psychiatry and Neurosurgery, 59(1), 63. [Link]

  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38. [Link]

  • Venigalla, M., Sunkaria, A., & Tiwari, V. (2024). Neuroprotective Effects of Curcumin in Neurodegenerative Diseases. Pharmaceuticals, 17(6), 743. [Link]

  • Jaiswal, M. K. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus, 12(12), e12423. [Link]

  • Wikipedia. (2024). Edaravone. Retrieved from [Link]

  • Kim, J. H., Lee, J. Y., & Kim, H. S. (2016). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of Alzheimer's Disease, 52(3), 1081–1094. [Link]

  • Thomas, J. V., S, S., K, J., & A, A. (2023). Influence of CurQfen®-curcumin on cognitive impairment: a randomized, double-blinded, placebo-controlled, 3-arm, 3-sequence comparative study. Frontiers in Neurology, 14, 1186237. [Link]

  • Li, Y., Wang, Y., & Liu, J. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Molecules, 27(23), 8275. [Link]

  • S, M., & M, M. (2012). Curcumin and neurodegenerative diseases. BioFactors, 38(1), 78–90. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2023). Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways. American Journal of Therapeutics, 30(6), e532–e540. [Link]

  • ClinicalTrials.gov. (2010). Neuroprotection With Minocycline Therapy for Acute Stroke Recovery Trial. Retrieved from [Link]

  • Amiri-Nikpour, M. R., Nazarbaghi, S., Ahmadi-Salmasi, B., & Rezaei, Y. (2014). An open-label evaluator-blinded clinical study of minocycline neuroprotection in ischemic stroke: gender-dependent effect. Acta Medica Iranica, 52(11), 819–824. [Link]

  • Gai, B. M., Pinton, S., & Nogueira, C. W. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Journal of Pharmacy and Pharmacology, 63(5), 697–704. [Link]

  • Yu, S., Gu, Y., & Cui, Y. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Neurochemical Research, 44(9), 2132–2143. [Link]

  • withpower.com. (n.d.). Minocycline for Stroke · Info for Participants. Retrieved from [Link]

  • Perales-Salinas, V., Purushotham, S. S., & Buskila, Y. (2024). Curcumin as a potential therapeutic agent for treating neurodegenerative diseases. Neurochemistry International, 178, 105790. [Link]

  • Plane, J. M., Shen, Y., & Pleasure, D. E. (2010). Prospects for Minocycline Neuroprotection. Archives of Neurology, 67(12), 1442–1448. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethyl alcohol. Retrieved from [Link]

  • ClinicalTrials.gov. (2014). Minocycline in Patients With Alzheimer's Disease. Retrieved from [Link]

Sources

comparative analysis of synthetic routes to 2-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to 2-(3-Methoxyphenyl)ethanol CAS: 5020-41-7 Target Molecule: 3-MeO-C₆H₄-CH₂CH₂OH[1]

Executive Summary & Strategic Overview

This compound is a pivotal intermediate in the synthesis of central nervous system (CNS) active agents, including dopamine receptor modulators and specific serotonin reuptake inhibitors.[1] Its structural core—a phenethyl alcohol with meta-substitution—presents specific regiochemical challenges that dictate the choice of synthetic route.

This guide evaluates three distinct synthetic pathways based on scalability , atom economy , and safety profile .

FeatureRoute A: Carboxylic Acid Reduction Route B: Grignard Homologation Route C: Hydroboration-Oxidation
Primary Precursor (3-Methoxyphenyl)acetic acid3-Bromoanisole3-Methoxystyrene
Key Reagent LiAlH₄ or BH₃[1][2]·THFMg / Ethylene OxideBH₃·THF / H₂O₂
Step Count 1 (from acid)2 (Grignard formation + trap)2 (Hydroboration + Oxidation)
Typical Yield 85–95%60–75%80–90%
Scalability High (with Borane-DMS)Low (Safety concerns with EO)Medium (Cost of reagents)
Primary Risk Pyrophoric reagentsCarcinogenic gas (EO), ExothermPeroxide handling

Critical Decision Framework (Workflow)

The choice of route is often dictated by the available starting material library. The following decision tree illustrates the logical selection process.

RouteSelection Start Start: Select Precursor Q1 Is (3-Methoxyphenyl)acetic acid available? Start->Q1 RouteA ROUTE A: LiAlH4 / BH3 Reduction (Best for Lab Scale) Q1->RouteA Yes Q2 Is 3-Bromoanisole available? Q1->Q2 No RouteB ROUTE B: Grignard + Ethylene Oxide (C-C Bond Formation) Q2->RouteB Yes Q3 Is 3-Methoxystyrene available? Q2->Q3 No RouteC ROUTE C: Hydroboration-Oxidation (Mild Conditions) Q3->RouteC Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.

Deep Dive: Technical Protocols & Mechanistic Analysis

Route A: Reduction of (3-Methoxyphenyl)acetic Acid

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon. Best For: High-yield laboratory synthesis where the acid precursor is commercially available.[1]

The Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Reagent Prep: Charge the flask with (3-Methoxyphenyl)acetic acid (16.6 g, 100 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Reduction:

    • Option 1 (Standard): Add LiAlH₄ (110 mmol, 1.0 M in THF) dropwise. Caution: Vigorous H₂ evolution.[1]

    • Option 2 (Chemoselective): Use Borane-Dimethyl Sulfide (BMS) (10 mL, 100 mmol).[1] This is preferred if the substrate contains other reducible groups (e.g., nitro, ester) elsewhere, though LiAlH₄ is standard for simple acids.

  • Reaction: Warm to room temperature (RT) and reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

    • 4.2 mL H₂O[1]

    • 4.2 mL 15% NaOH[1]

    • 12.6 mL H₂O[1]

  • Purification: Filter the granular aluminum salts. Dry filtrate over MgSO₄, concentrate in vacuo. Distill the residue (bp ~140°C @ 10 mmHg) to obtain the product.

Expert Insight: The Borane (BH₃) variant is mechanistically distinct; it reduces carboxylic acids faster than esters due to the coordination of the carbonyl oxygen to the Lewis acidic boron, activating the carboxyl carbon.

Route B: Grignard Reaction (3-Bromoanisole + Ethylene Oxide)

Mechanism: Nucleophilic attack of the organomagnesium species on the strained epoxide ring. Best For: Building the carbon skeleton from the aryl halide.

The Protocol:

  • Grignard Formation:

    • In a dry 3-neck flask, activate Mg turnings (2.6 g, 110 mmol) with a crystal of iodine.

    • Add 3-Bromoanisole (18.7 g, 100 mmol) in anhydrous ether (100 mL) dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Epoxide Addition:

    • Cool the Grignard solution to -78°C (or -10°C depending on specific equipment safety).[1]

    • Add Ethylene Oxide (EO) (excess, typically 5-6 g condensed into cold ether) via a cannula or chilled addition funnel.[1] Note: EO is a gas at RT; handle in a specialized hood.

  • Reaction: Allow the mixture to warm slowly to RT. The ring opening is exothermic.

  • Hydrolysis: Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

  • Purification: Extract with ether, wash with brine, dry, and concentrate. Column chromatography is often required to remove homocoupling byproducts (3,3'-dimethoxybiphenyl).[1]

Safety Critical: Ethylene oxide is carcinogenic and highly flammable.[1] This route is generally avoided in modern scale-up unless flow chemistry modules are available to handle the EO safely.[1]

Route C: Hydroboration-Oxidation of 3-Methoxystyrene

Mechanism: Syn-addition of H-B across the alkene (Anti-Markovnikov), followed by stereoretentive oxidation.[1] Best For: Situations where the styrene derivative is the primary feedstock or generated via Heck coupling.

The Protocol:

  • Hydroboration:

    • Dissolve 3-Methoxystyrene (13.4 g, 100 mmol) in anhydrous THF (50 mL) under N₂.

    • Cool to 0°C. Add BH₃·THF (35 mL, 1.0 M) dropwise.

    • Stir at RT for 1 hour. The regioselectivity is driven by sterics, placing the Boron on the terminal carbon.

  • Oxidation:

    • Cool to 0°C. Carefully add 3M NaOH (15 mL) followed by 30% H₂O₂ (15 mL) . Exothermic!

    • Stir for 2 hours at 50°C to ensure complete migration of the carbon-boron bond to oxygen.

  • Workup: Extract with diethyl ether. Wash the organic layer with aqueous Na₂S₂O₃ (to quench peroxides) and brine.

  • Purification: Distillation or flash chromatography.[1][3]

HydroborationMechanism Substrate 3-Methoxystyrene TS Transition State (4-Center Concerted) Substrate->TS + BH3·THF Intermediate Organoborane (Anti-Markovnikov) TS->Intermediate Syn-Addition Product This compound Intermediate->Product + H2O2 / NaOH [Oxidation]

Figure 2: Mechanistic pathway of Hydroboration-Oxidation ensuring terminal alcohol formation.[1][4]

Comparative Data Summary

MetricAcid Reduction (A)Grignard (B)Hydroboration (C)
Atom Economy Good (Loss of H₂O)Moderate (Loss of MgBrOH)Excellent (Addition reaction)
Reaction Time 4–6 Hours12–24 Hours6–8 Hours
Purification Distillation (Simple)Chromatography (Complex)Extraction/Distillation
Green Chemistry High (if catalytic hydrogenation used)Low (Solvent waste, Hazards)Moderate (Boron waste)

References

  • Reduction of Carboxylic Acids: Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. IV. The Reaction of Bis(3-methyl-2-butyl)borane with Representative Functional Groups." Journal of the American Chemical Society, 1970 , 92, 1637–1646. Link[1]

  • Grignard with Epoxides: Schaarschmidt, A.; Georgeacopol, E.; Herzenberg, J. "Über die Einwirkung von Äthylenoxyd auf Grignardsche Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 1918 , 51, 1059–1068. Link[1]

  • Hydroboration Methodology: Brown, H. C.; Zweifel, G. "Hydroboration.[1][5] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link[1]

  • Physical Properties & Characterization: "this compound."[1] PubChem Database, National Center for Biotechnology Information.[1] CID 98349.[1] Link[1]

Sources

cost-benefit analysis of different 2-(3-Methoxyphenyl)ethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

2-(3-Methoxyphenyl)ethanol (CAS 5020-41-7) is a critical structural motif in the synthesis of centrally acting analgesics (e.g., Tramadol analogs) and high-value fragrance compounds. Its synthesis presents a classic process engineering dilemma: the trade-off between atom economy and safety/handling costs .

This guide critically evaluates the two dominant synthetic routes:

  • The Reductive Route (Method A): Reduction of (3-methoxyphenyl)acetic acid.

  • The Organometallic Route (Method B): Grignard addition to ethylene oxide.[1][2][3]

Our Recommendation:

  • For Discovery/Pilot Scale (<5 kg): Adopt Method A . The operational simplicity and safety profile outweigh the higher reagent costs.

  • For Manufacturing Scale (>100 kg): Adopt Method B , provided the facility is rated for Ethylene Oxide (EO) handling. The raw material cost savings are substantial at volume.

Comparative Analysis: The "Tale of the Tape"

The following analysis contrasts the operational realities of both methods.

FeatureMethod A: Acid ReductionMethod B: Grignard + EO
Primary Reagents (3-Methoxyphenyl)acetic acid +

3-Bromoanisole + Mg + Ethylene Oxide
Atom Economy Moderate (Loss of borate salts)High (Direct C-C bond formation)
Safety Profile Moderate: Borane is pyrophoric; DMS is malodorous.Critical: Ethylene Oxide is carcinogenic/explosive.
Impurity Profile Clean. Main impurity is unreacted acid.Complex. Homocoupling (biaryl) & oligomers.
Cycle Time Short (4–6 hours).Long (12–18 hours due to slow addition).
CAPEX Requirement Low (Standard glass/steel reactors).High (Pressurized/Cryogenic EO handling).

Visualizing the Pathways

The following flow diagram illustrates the divergent logic of the two syntheses.

SynthesisPathways Start_A 3-Methoxyphenylacetic Acid (Starting Material A) Reagent_A Borane-DMS (BH3·SMe2) THF, 0°C -> RT Start_A->Reagent_A Intermediate_A Trialkoxyborane Complex Reagent_A->Intermediate_A Reduction Quench_A Methanol Quench (B(OMe)3 removal) Intermediate_A->Quench_A Product This compound (Target) Quench_A->Product Hydrolysis Start_B 3-Bromoanisole (Starting Material B) Step_B1 Mg Turnings / THF (Grignard Formation) Start_B->Step_B1 Intermediate_B1 3-Methoxyphenylmagnesium Bromide Step_B1->Intermediate_B1 Activation Step_B2 Ethylene Oxide (EO) < 10°C, Slow Add Intermediate_B1->Step_B2 Intermediate_B2 Magnesium Alkoxide Step_B2->Intermediate_B2 Ring Opening Intermediate_B2->Product Acid Workup

Figure 1: Parallel synthesis workflows. Method A proceeds via hydride transfer, while Method B utilizes nucleophilic ring opening.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the in-process control (IPC) checkpoints fail, do not proceed.

Method A: Borane Reduction (Recommended for Lab/Pilot)

Rationale: We utilize Borane-Dimethyl Sulfide (


) over Lithium Aluminum Hydride (

). While

is cheaper, it is less chemoselective and requires harsher quenching. Borane tolerates the ether moiety perfectly and reduces the carboxylic acid rapidly.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

  • Charge: Add (3-Methoxyphenyl)acetic acid (1.0 eq) and anhydrous THF (5 mL/g). Cool to 0°C.

  • Addition: Dropwise add

    
     (2.0 M in THF, 1.2 eq) over 30 minutes. Caution: H2 gas evolution.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours.

    • IPC Checkpoint: TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear.

  • Quench (Critical): Cool to 0°C. SLOWLY add Methanol. This destroys excess borane and breaks the boron-oxygen bonds.

  • Workup: Concentrate in vacuo. The residue will contain methyl borate. Co-evaporate with MeOH (3x) to remove boron as volatile trimethyl borate.

  • Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation.

Method B: Grignard Addition (Recommended for Scale)

Rationale: This method builds the carbon skeleton from cheaper 3-bromoanisole. The key success factor is controlling the exotherm during the Ethylene Oxide addition.

Protocol:

  • Grignard Formation:

    • Charge Mg turnings (1.1 eq) into a reactor. Activate with iodine crystal.

    • Add 10% of the 3-Bromoanisole (1.0 eq total) in THF. Initiate reaction (heat gun or dibromoethane).

    • Once reflux starts (turbidity/color change), dropwise add the remaining bromide. Reflux for 1 hour.

    • IPC Checkpoint: Titrate an aliquot to confirm Grignard concentration.

  • Epoxide Addition:

    • Cool the Grignard solution to -5°C.

    • Introduce Ethylene Oxide (1.2 eq) solution (in THF) or gas slowly. Maintain temp < 10°C. Higher temps promote polymerization of EO.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Pour into saturated

    
     solution (ice cold). Extract with MTBE.
    
  • Purification: Fractional distillation is required to separate the product from the homocoupled biaryl impurity (3,3'-dimethoxybiphenyl).

Cost-Benefit & Decision Logic

The choice of method should be dictated by your facility's constraints and the project stage.

MetricMethod A (Borane)Method B (Grignard)
Raw Material Cost (RMC) High (

)
Low ($)
Waste Disposal (E-Factor) Low (Boric acid/MeOH)High (Mg salts, EO scrubbers)
Operational Risk Low (Standard flammables)High (Carcinogen, Explosion hazard)
Scalability Linear up to 50kgNon-linear (Heat transfer limits)
Decision Matrix

DecisionMatrix Start Select Synthesis Route ScaleCheck Target Scale? Start->ScaleCheck SafetyCheck EO Handling Capable? ScaleCheck->SafetyCheck > 50 kg (Manufacturing) RouteA Route A: Acid Reduction (High RMC, Low CAPEX) ScaleCheck->RouteA < 5 kg (Lab/Pilot) SafetyCheck->RouteA No RouteB Route B: Grignard (Low RMC, High CAPEX) SafetyCheck->RouteB Yes (Class 1 Div 1 Area)

Figure 2: Decision logic for process selection based on scale and infrastructure.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid and quantitative reduction of carboxylic acids...". Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

  • Intratec Solutions. "Phenethyl Alcohol Production Cost Analysis". Intratec Commodity Production Costs, 2023 . (Economic data on phenethyl alcohol derivatives).

  • Common Organic Chemistry. "Reduction of Carboxylic Acids to Alcohols using Borane". (Mechanistic validation).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90902, this compound".

Sources

The Evolving Therapeutic Landscape of Phenethyl Alcohol and Its Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Phenethyl alcohol (PEA), a naturally occurring aromatic alcohol with a characteristic rose-like scent, has long been utilized in the cosmetic and fragrance industries.[1] However, its intrinsic biological activities, particularly its antimicrobial properties, have paved the way for its investigation and that of its derivatives as potential therapeutic agents. This guide provides a comparative analysis of the therapeutic potential of phenethyl alcohol and its key derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Antimicrobial Potential: Disrupting Microbial Defenses

Phenethyl alcohol and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular components.[2][3] This disruption of the fundamental barrier between the microbe and its environment ultimately leads to cell death.

Mechanism of Action: A Compromised Barrier

The amphipathic nature of phenethyl alcohol allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to a number of detrimental effects:

  • Increased Permeability: The compromised membrane becomes more permeable to external substances, allowing the influx of otherwise excluded compounds.

  • Ion Leakage: Essential ions, such as potassium (K+), leak out of the cell, disrupting the electrochemical gradients necessary for vital cellular processes.[3]

  • Inhibition of Macromolecule Synthesis: While membrane damage is the primary effect, the subsequent cellular stress can also lead to the inhibition of DNA, RNA, and protein synthesis.

dot```dot graph "Antimicrobial Mechanism of Phenethyl Alcohol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PEA [label="Phenethyl Alcohol\n(PEA)", fillcolor="#FBBC05"]; Membrane [label="Bacterial Cell Membrane\n(Lipid Bilayer)", shape=ellipse, fillcolor="#F1F3F4"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leakage [label="Leakage of\nIntracellular Components\n(e.g., K+ ions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PEA -> Membrane [label="Intercalates into"]; Membrane -> Disruption [label="Leads to"]; Disruption -> Leakage [label="Causes"]; Leakage -> Death; }

Caption: CAPE's inhibition of the NF-κB signaling pathway.

Comparative Efficacy of Derivatives in Inflammation

While CAPE is the most studied anti-inflammatory phenethyl alcohol derivative, other related compounds also exhibit potential. The anti-inflammatory activity is often evaluated by measuring the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

DerivativeTargetIC50 (µM)Reference
CAPE NF-κB InhibitionPotent Inhibitor[4]
FM4 COX-20.74[4]
FM10 COX-20.69[4]
FM12 COX-20.18[4]
FM2 5-LOX0.64[4]
FM12 5-LOX0.43[4]

Table 2: In Vitro Anti-inflammatory Activity of Selected Phenethyl Alcohol Derivatives

The data in Table 2, from a study on novel butanal and carboxylic acid derivatives of phenethyl alcohol, highlight the potential for developing potent and selective anti-inflammatory agents based on this scaffold. [4]The variation in IC50 values underscores the importance of specific structural modifications in determining the inhibitory activity against different inflammatory targets.

Anticancer Potential: Inducing Cell Death and Halting Proliferation

The quest for novel anticancer agents has led to the investigation of various natural and synthetic compounds, including derivatives of phenethyl alcohol. Phenethyl isothiocyanate (PEITC) and CAPE have emerged as promising candidates with demonstrated anticancer activity against a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of PEITC and CAPE are multifaceted and involve the modulation of several key cellular processes:

  • Induction of Apoptosis: Both compounds can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.

  • Inhibition of Angiogenesis: PEITC and CAPE can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.

  • Modulation of Signaling Pathways: Their anticancer effects are mediated by their influence on critical signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

dot

Caption: Multifaceted anticancer mechanisms of PEITC.

Comparative Cytotoxicity of Phenethyl Alcohol Derivatives

The cytotoxic efficacy of phenethyl alcohol derivatives against cancer cells varies depending on the specific derivative and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Phenethyl p-coumarate P388 (leukemia)10.78 µg/mL[5]
N-phenethyl-p-coumaramide P388 (leukemia)46.67 µg/mL[5]
Conjugate 4g A549 (lung)0.92[2]
Conjugate 4h A549 (lung)0.78[2]
Compound 6 HeLa (cervical)13.73[2]

Table 3: Comparative Anticancer Activity of Selected Phenethyl Alcohol Derivatives

The data presented in Table 3 illustrate the potential of developing potent anticancer agents from the phenethyl alcohol scaffold. The significant differences in IC50 values highlight the critical role of structural modifications in determining the cytotoxic potency and selectivity of these compounds. [2][5]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the antimicrobial and cytotoxic potential of phenethyl alcohol derivatives.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of microorganisms to a test compound.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial or fungal culture

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Test compound solutions at various concentrations

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., the solvent used to dissolve the test compound)

  • Incubator

Procedure:

  • Prepare Agar Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.

  • Inoculate Plates: Dip a sterile swab into the microbial culture and streak it evenly across the entire surface of the MHA plate to create a lawn of growth.

  • Create Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Add Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of each concentration of the test compound, positive control, and negative control into separate wells.

  • Incubate: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

dot

Agar_Well_Diffusion_Workflow A Prepare MHA Plates B Inoculate with Microbe A->B C Create Wells in Agar B->C D Add Test Compounds & Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed Cells: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat Cells: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with untreated cells as a control.

  • Incubate: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Phenethyl alcohol and its derivatives represent a promising scaffold for the development of novel therapeutic agents with diverse applications. Their well-established antimicrobial properties, coupled with the emerging anti-inflammatory and anticancer activities of specific derivatives, make them attractive candidates for further investigation.

The structure-activity relationship studies highlighted in this guide provide a rational basis for the design and synthesis of new derivatives with enhanced potency and selectivity. Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider range of derivatives to identify novel leads with improved therapeutic profiles.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • In vivo efficacy and safety studies: Evaluating the therapeutic potential and safety of the most promising derivatives in preclinical animal models.

  • Synergistic studies: Investigating the potential for combining phenethyl alcohol derivatives with existing drugs to enhance their efficacy and overcome drug resistance.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds, paving the way for the development of new and effective treatments for a range of diseases.

References

  • Stadler, M., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 11(11), 865. [Link]

  • Sirilun, S., et al. (2017). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 129-133. [Link]

  • Lilley, B. D., & Brewer, J. H. (1953). The selective antibacterial action of phenylethyl alcohol. Journal of the American Pharmaceutical Association, 42(1), 6–8. [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology, 141(4), 499-510. [Link]

  • Zheng, W., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. International Journal of Molecular Sciences, 24(5), 4587. [Link]

  • Ernawati, T., et al. (2017). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Molekul, 12(1), 30-38. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of novel imidazo[2,1-b]thiazole-linked triazole conjugates. Molecules, 26(16), 4945. [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology, 141(4), 483-497. [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on phenylethyl alcohol. Food and Chemical Toxicology, 50, S398-S407. [Link]

  • Taylor & Francis. (n.d.). Phenethyl alcohol – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Salahi, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • Meadow and Bark. (2024, May 19). Everything You Need to Know About Phenethyl Alcohol in Skin Care with – Meadow and Bark. [Link]

  • Wikipedia. (2024, February 5). Phenethyl alcohol. In Wikipedia. [Link]

  • O'Brien, P. J., et al. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Thrombosis et Diathesis Haemorrhagica, 34(2), 489-498. [Link]

  • Leong, C. O., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(7), 679. [Link]

  • Gonzalez-Ponce, M. F., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 12(13), 2465. [Link]

  • Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(21), 6432. [Link]

  • Lee, S. H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 193-203. [Link]

  • Iacopetta, D., et al. (2017). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. Molecules, 22(4), 603. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-(3-Methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-(3-Methoxyphenyl)ethanol, a key building block in various synthetic pathways, requires a thorough understanding of its properties to ensure safe and effective use. This guide moves beyond generic safety protocols to provide an in-depth, experience-driven framework for handling this compound, safeguarding both the integrity of your research and the well-being of your team.

Understanding the Hazard Profile: More Than Just Labels

While formal hazard classifications provide a starting point, a deeper understanding of the "why" behind the warnings is crucial for developing a robust safety culture. This compound (CAS 5020-41-7) is a colorless oil that presents manageable, yet significant, hazards if handled improperly.[1]

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following GHS hazard statements, although it's important to note that some notifications do not classify it as hazardous.[2] For a conservative and safety-first approach, we will operate based on the potential hazards identified.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. The irritation is a localized inflammatory response to this chemical interaction. A Safety Data Sheet (SDS) for the compound also notes that it may be harmful if inhaled or ingested, and that skin and eye contact may result in irritation.[3]

Key Physical and Chemical Properties

A summary of the compound's relevant properties is essential for logistical planning and risk assessment.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][4]
Molecular Weight 152.19 g/mol [1][4]
Appearance Colorless Oil[1]
Storage Temperature 2-8°C (Refrigerator)[1]

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The goal is to create an impermeable barrier between the researcher and the chemical.

Essential PPE for Handling this compound:

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory.[5][6] A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves are the primary line of defense against skin irritation. While a specific glove material is not definitively cited for this compound, nitrile gloves are a common and effective choice for many laboratory chemicals and offer good resistance.[5] It is crucial to check the manufacturer's glove compatibility charts and to change gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: While a respirator is not typically required for handling small quantities in a well-ventilated area, one may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.[6]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation b0 Assess Task: - Quantity of chemical - Potential for splash/aerosol b1 Consult Safety Data Sheet (SDS) b0->b1 Gather Info c0 Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Laboratory Coat b1->c0 c1 Handling >100mL or Splash Risk? c0->c1 c2 Add Face Shield c1->c2 Yes c3 Aerosol Generation or Poor Ventilation? c1->c3 No c2->c3 c4 Use Respirator within a Fume Hood c3->c4 Yes d1 Inspect PPE for Integrity Before Use c3->d1 No c4->d1 d0 Perform Work in Well-Ventilated Area (Fume Hood Preferred) d2 Proper Donning of all selected PPE d1->d2 d3 Handle Chemical d2->d3 d4 Contamination Suspected? d3->d4 d5 Immediately Remove & Replace Contaminated PPE d4->d5 Yes e0 Properly Doff and Dispose of Gloves d4->e0 No d5->d3 e1 Clean Reusable PPE (Goggles, Face Shield) e0->e1 e2 Wash Hands Thoroughly e1->e2

Caption: PPE selection and use workflow for this compound.

Operational Plan: From Storage to Disposal

A comprehensive plan ensures that safety is integrated into every step of the chemical's lifecycle in the laboratory.

Storage and Handling
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] A refrigerator at 2-8°C is recommended for long-term stability.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to prevent exposure and further contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills (>1 L), evacuate the immediate area and contact your institution's environmental health and safety (EHS) office.

  • Don Appropriate PPE: Before addressing the spill, don the full set of recommended PPE, including double gloves, goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.

  • Absorb the Material: Cover the spill with the absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a mild detergent solution and then with water.

  • Dispose of Waste: Place all contaminated materials, including absorbent, gloves, and wipes, into a clearly labeled hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS office, as per your institution's policy.

Emergency First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing.[8] Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][9] If the person feels unwell, call a poison control center or a doctor.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5] Seek medical attention if symptoms occur.[5]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a legal and ethical requirement to protect the environment.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated spill cleanup materials, in a designated, properly labeled hazardous waste container.[5] The container should be kept tightly closed.

  • Do Not Dispose Down the Drain: This chemical should not be disposed of in the sewer system.[5]

  • Professional Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][10]

Waste Disposal Decision Tree

This diagram illustrates the correct disposal pathway for materials associated with this compound.

Disposal_Workflow start Material for Disposal is_liquid_waste Is it liquid waste (e.g., unused chemical)? start->is_liquid_waste is_contaminated Is the material (e.g., gloves, wipes, absorbent) contaminated with This compound? hw_container_solid Place in designated SOLID Hazardous Waste Container is_contaminated->hw_container_solid Yes regular_trash Dispose in Regular Trash is_contaminated->regular_trash No is_liquid_waste->is_contaminated No hw_container_liquid Place in designated LIQUID Hazardous Waste Container is_liquid_waste->hw_container_liquid Yes seal_and_label Ensure container is tightly sealed and clearly labeled with 'Hazardous Waste' and full chemical name. hw_container_solid->seal_and_label hw_container_liquid->seal_and_label ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) seal_and_label->ehs_pickup

Caption: Decision tree for the proper disposal of this compound waste.

By integrating these detailed operational, safety, and disposal plans into your laboratory's standard operating procedures, you can build a foundation of trust and scientific integrity. This proactive approach to safety not only protects your team but also ensures the quality and reproducibility of your critical research.

References

  • Airgas. (2019). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Nedstar. (2023). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

  • Missouri Poison Center. (n.d.). Skin Exposure First Aid. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78724, 3-Methoxyphenethyl alcohol. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Ethanol - Standard Operating Procedure. Retrieved from [Link]

  • YouTube. (2020). PPE Requirement for Ethanol Handling. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Safely.io. (2024). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • MCR Safety. (2024). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • Cigna. (n.d.). First Aid for Chemical Burns. Retrieved from [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90902, (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.